Diethyl dipropylmalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163902. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2-dipropylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDOHYGFLASMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057783 | |
| Record name | Diethyl dipropylmalonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-63-0 | |
| Record name | 1,3-Diethyl 2,2-dipropylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl dipropylmalonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6065-63-0 | |
| Source | DTP/NCI | |
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| Record name | Diethyl dipropylmalonate | |
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| Record name | Diethyl dipropylmalonate | |
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Foundational & Exploratory
An In-depth Technical Guide to Diethyl Dipropylmalonate (CAS: 6065-63-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dipropylmalonate, with the CAS number 6065-63-0, is a dialkylated derivative of diethyl malonate. It is a key intermediate in organic synthesis, most notably in the pharmaceutical industry for the production of the anticonvulsant and mood-stabilizing drug, Valproic Acid.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent conversion to Valproic Acid, and available spectral data.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6065-63-0 | [3][4] |
| Molecular Formula | C₁₃H₂₄O₄ | [3][5] |
| Molecular Weight | 244.33 g/mol | [5] |
| IUPAC Name | diethyl 2,2-dipropylpropanedioate | [3][5] |
| Synonyms | Diethyl 2,2-dipropylmalonate, Dipropylmalonic acid diethyl ester | [5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 262.9 °C at 760 mmHg | |
| Density | 0.976 g/cm³ | |
| Refractive Index | n²⁰/D 1.438 | |
| Flash Point | 113.7 °C | |
| Purity (Commercial Grade) | ≥97.0% |
Synthesis of this compound
The most common method for the synthesis of this compound is the dialkylation of diethyl malonate using a propyl halide in the presence of a strong base, such as sodium ethoxide.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established malonic ester synthesis methodologies.
Materials:
-
Diethyl malonate
-
Absolute ethanol
-
Sodium metal
-
1-Bromopropane (or 1-iodopropane)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.
-
Formation of the Enolate: Once all the sodium has reacted, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
Alkylation: Following the addition of diethyl malonate, add 1-bromopropane dropwise. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete dialkylation.
-
Work-up: After cooling to room temperature, most of the ethanol is removed by distillation. The residue is then partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by vacuum distillation.
Application in the Synthesis of Valproic Acid
This compound is a crucial intermediate in the synthesis of Valproic Acid.[1][2] The process involves the hydrolysis of the ester groups followed by decarboxylation of the resulting dicarboxylic acid.
Experimental Protocol: Synthesis of Valproic Acid from this compound
This protocol outlines the hydrolysis and decarboxylation steps.
Materials:
-
This compound
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (or sulfuric acid)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Saponification (Hydrolysis): In a round-bottom flask, dissolve this compound in ethanol. Add a solution of potassium hydroxide in water. Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by TLC).
-
Isolation of Dipropylmalonic Acid: After cooling, remove the ethanol by distillation. Acidify the aqueous residue with concentrated hydrochloric acid until the pH is strongly acidic. The dipropylmalonic acid will precipitate and can be extracted with diethyl ether. The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude dicarboxylic acid.
-
Decarboxylation: The crude dipropylmalonic acid is heated to a temperature above its melting point (typically 140-180 °C) until the evolution of carbon dioxide ceases.[6]
-
Purification: The resulting crude Valproic Acid is then purified by vacuum distillation.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |
| CH₃ (ethyl) | ~1.2 | Triplet | 6H |
| CH₂ (ethyl) | ~4.1 | Quartet | 4H |
| CH₂ (propyl, α to C=O) | ~1.8 | Triplet | 4H |
| CH₂ (propyl, β to C=O) | ~1.3 | Sextet | 4H |
| CH₃ (propyl) | ~0.9 | Triplet | 6H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Chemical Shift (ppm) (Predicted) |
| C=O | ~170 |
| Quaternary C | ~55 |
| O-CH₂ | ~61 |
| α-CH₂ (propyl) | ~35 |
| β-CH₂ (propyl) | ~17 |
| CH₃ (propyl) | ~14 |
| O-CH₂-CH₃ | ~14 |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Mass Spectrometry
Mass spectral data is available for this compound. The NIST Mass Spectrometry Data Center reports significant peaks at m/z values of 173, 143, and 55.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the C=O stretch of the ester functional groups, typically in the region of 1730-1750 cm⁻¹.
Logical and Experimental Workflows
The synthesis of Valproic Acid from diethyl malonate via this compound can be represented by the following workflow.
Caption: Synthetic pathway from Diethyl Malonate to Valproic Acid.
Safety Information
According to available safety data sheets, this compound is not classified as a hazardous substance. However, as with all chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a valuable intermediate in organic synthesis, with a primary role in the production of Valproic Acid. Its synthesis via the dialkylation of diethyl malonate is a robust and well-established method. This guide provides essential technical information for researchers and professionals working with this compound, though it should be noted that detailed experimental NMR data is not widely available in the public domain.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103073424A - Green preparation method for intermediate of valproic acid derivatives - Google Patents [patents.google.com]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Diethyldipropyl Malonate | 6065-63-0 [chemnet.com]
- 5. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dipropylmalonate is a disubstituted derivative of diethyl malonate, a cornerstone reagent in organic synthesis. Its chemical structure, featuring a central quaternary carbon flanked by two ester functional groups and substituted with two propyl chains, makes it a valuable intermediate in the synthesis of a variety of organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and its significant applications in drug development, particularly as a key precursor to the anticonvulsant drug Valproic Acid.
Chemical and Physical Properties
This compound is a colorless to light yellow oily liquid under standard conditions.[1] Its properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₄O₄ | [2] |
| Molecular Weight | 244.33 g/mol | [2] |
| Appearance | Colorless to light yellow oily liquid | [1] |
| Boiling Point | 262.9 °C at 760 mmHg | [1] |
| 129-131 °C at 12 mmHg | [3] | |
| Density | 0.976 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.438 |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 6065-63-0 | [2] |
| EINECS Number | 227-998-2 | [2] |
| PubChem CID | 80168 | [2] |
| IUPAC Name | diethyl 2,2-dipropylpropanedioate | [2] |
| Synonyms | Diethyl 2,2-dipropylmalonate, Dipropylmalonic acid diethyl ester | [1] |
Table 3: Solubility Profile
| Solvent | Solubility | Notes |
| Water | Limited | Insoluble for practical purposes. |
| Ethanol | Soluble | |
| Diethyl Ether | Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| Methanol | Soluble |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
Table 4: Spectroscopic Data Summary
| Technique | Key Features and Expected Peaks |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet) and the propyl group protons (triplet, sextet, and triplet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the quaternary α-carbon, and the carbons of the ethyl and propyl groups. |
| FTIR | Strong absorption band for the C=O stretching of the ester groups, and various C-H and C-O stretching and bending vibrations. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns including the loss of ethoxy and propyl groups. |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the dialkylation of diethyl malonate with a propyl halide in the presence of a strong base. This is followed by purification, typically via vacuum distillation.
Synthesis of this compound
This protocol is based on established methods for the dialkylation of malonic esters.[4][5][6][7]
Materials:
-
Diethyl malonate
-
1-Bromopropane (or 1-iodopropane for higher reactivity)
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (dilute)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. For every 1 mole of diethyl malonate, 2.1 moles of sodium ethoxide are typically used.
-
Diethyl malonate (1 mole) is added dropwise to the sodium ethoxide solution with stirring.
-
The mixture is heated to reflux, and 1-bromopropane (at least 2.2 moles) is added slowly through the dropping funnel.
-
The reaction mixture is refluxed for 2-4 hours until the reaction is complete (can be monitored by TLC).
-
After cooling, the excess ethanol is removed by distillation.
-
The residue is cooled, and water is added to dissolve the sodium bromide byproduct.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with dilute hydrochloric acid, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.
Purification by Vacuum Distillation
Due to its high boiling point at atmospheric pressure, this compound is purified by vacuum distillation to prevent decomposition.[3][8][9]
Procedure:
-
The crude this compound is transferred to a distillation flask.
-
The apparatus is set up for vacuum distillation, ensuring all joints are well-sealed.
-
The pressure is gradually reduced to the desired level (e.g., 12 mmHg).
-
The flask is heated gently. The fraction boiling at approximately 129-131 °C at 12 mmHg is collected as pure this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the anticonvulsant and mood-stabilizing drug, Valproic Acid.[10][11][12]
Synthesis of Valproic Acid
The synthesis of Valproic Acid from this compound involves hydrolysis of the ester groups followed by decarboxylation.[4][10]
Procedure:
-
This compound is hydrolyzed by refluxing with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This converts the diester to dipropylmalonic acid.
-
After hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the dipropylmalonic acid.
-
The isolated dipropylmalonic acid is then heated at a temperature above its melting point (around 110-160 °C) to induce decarboxylation, yielding crude Valproic Acid.[4]
-
The crude Valproic Acid can be further purified by vacuum distillation.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway from diethyl malonate to Valproic Acid, highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway from diethyl malonate to Valproic Acid.
Mechanism of Action of Valproic Acid
Valproic acid, synthesized from this compound, exhibits its anticonvulsant and mood-stabilizing effects through multiple mechanisms. The following diagram illustrates some of the key pathways involved.
Caption: Key mechanisms of action of Valproic Acid.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis process for sodium valproate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 6. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]
- 7. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
An In-depth Technical Guide to the Molecular Structure of Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of diethyl dipropylmalonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document collates critical data on its chemical and physical properties, detailed spectroscopic information, and a representative synthesis protocol. The information is presented in a structured format, including data tables and workflow diagrams, to serve as a practical resource for laboratory and research applications.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name diethyl 2,2-dipropylpropanedioate, is a diester of malonic acid.[1] It is a clear, colorless to light yellowish liquid at room temperature.[2]
| Identifier | Value |
| IUPAC Name | diethyl 2,2-dipropylpropanedioate[1] |
| Synonyms | Diethyl 2,2-dipropylmalonate, Dipropylpropanedioic acid diethyl ester[2] |
| CAS Number | 6065-63-0[2] |
| Molecular Formula | C13H24O4[1][2] |
| Molecular Weight | 244.33 g/mol [1][2] |
| Physical State | Clear, colorless to light yellowish liquid[2] |
| Boiling Point | ~262.9 °C at 760 mmHg[2] |
| Density | ~0.976 g/cm³[2] |
Molecular Structure
The molecular structure of this compound features a central quaternary carbon atom bonded to two propyl groups and two ethoxycarbonyl groups. This structure is key to its utility as a building block in organic synthesis.
Caption: 2D Structure of this compound
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the expected spectroscopic data based on information available in public databases.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show distinct signals for the quaternary, methylene, and methyl carbons in the structure. The data is available from SpectraBase.[1]
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O | 170-175 |
| Cα (quaternary) | 55-65 |
| O-CH₂ (ethyl) | 60-65 |
| α-CH₂ (propyl) | 30-40 |
| β-CH₂ (propyl) | 15-25 |
| CH₃ (propyl) | 10-15 |
| CH₃ (ethyl) | 10-15 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the proton environments in the molecule.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| O-CH₂ (ethyl) | ~4.1 | Quartet | 4H |
| α-CH₂ (propyl) | ~1.8 | Triplet | 4H |
| β-CH₂ (propyl) | ~1.3 | Sextet | 4H |
| CH₃ (ethyl) | ~1.2 | Triplet | 6H |
| CH₃ (propyl) | ~0.9 | Triplet | 6H |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule. The spectrum for this compound is available from SpectraBase, typically recorded as a neat liquid on a capillary cell.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1735 | C=O stretch (ester) | Strong |
| 2870-2960 | C-H stretch (alkane) | Strong |
| 1465 | C-H bend (methylene) | Medium |
| 1375 | C-H bend (methyl) | Medium |
| 1000-1300 | C-O stretch (ester) | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound can be obtained by Gas Chromatography-Mass Spectrometry (GC-MS). The NIST Mass Spectrometry Data Center provides reference spectra.[1]
| m/z | Proposed Fragment |
| 244 | [M]⁺ (Molecular ion) |
| 199 | [M - OCH₂CH₃]⁺ |
| 173 | [M - COOCH₂CH₃]⁺ |
| 143 | [M - COOCH₂CH₃ - CH₂CH₃]⁺ |
| 115 | [M - COOCH₂CH₃ - 2(CH₂CH₃)]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the alkylation of diethyl malonate with a propyl halide.[2] The following is a representative laboratory-scale procedure.
Caption: Synthesis Workflow for this compound
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
1-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, sodium metal is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Deprotonation: Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature. The mixture is then heated to reflux for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: The reaction mixture is cooled slightly, and 1-bromopropane is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2-3 hours.
-
Second Alkylation: The reaction is cooled to room temperature, and a second equivalent of sodium ethoxide solution is added, followed by a second equivalent of 1-bromopropane. The mixture is then refluxed for another 3-4 hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization Workflow
The identity and purity of the synthesized this compound are confirmed through a series of spectroscopic analyses.
References
An In-depth Technical Guide to the Synthesis of Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl dipropylmalonate, a key intermediate in the production of various pharmaceuticals, including valproic acid.[1][2] This document outlines the primary synthetic pathway, detailed experimental protocols, and characterization data to support research and development activities.
Introduction
This compound (CAS No. 6065-63-0) is a disubstituted malonic ester with the molecular formula C₁₃H₂₄O₄.[1][3] Its structure, featuring a central carbon atom bonded to two ethyl ester groups and two propyl groups, makes it a valuable precursor in organic synthesis. The primary route for its preparation is the sequential alkylation of diethyl malonate with a propyl halide.
Synthesis Pathway
The most common and efficient method for synthesizing this compound is the malonic ester synthesis. This reaction involves the deprotonation of diethyl malonate by a strong base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an Sₙ2 reaction with a propyl halide. The process is repeated to introduce the second propyl group.
Reaction Scheme:
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium metal (Na) and absolute ethanol
-
1-Bromopropane
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, carefully add sodium metal to anhydrous ethanol under an inert atmosphere.
-
First Alkylation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add one equivalent of 1-bromopropane dropwise. Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Second Alkylation: After cooling the reaction mixture, add a second equivalent of sodium ethoxide, followed by the dropwise addition of a second equivalent of 1-bromopropane. Heat the mixture to reflux and maintain for another 3-4 hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄O₄ | [1][3] |
| Molecular Weight | 244.33 g/mol | [3] |
| Appearance | Colorless to light yellowish liquid | [1] |
| Boiling Point | 262.9 °C at 760 mmHg | [1] |
| 129-131 °C at 12 mmHg | ||
| Density | 0.976 g/cm³ | [1] |
| CAS Number | 6065-63-0 | [1][3] |
| Typical Yield | ~90% |
Characterization Data
Characterization of the final product is crucial to confirm its identity and purity. Spectroscopic data for this compound is available in various databases.[3]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the propyl group protons (triplets and sextets between 0.9 and 2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester groups (around 170 ppm), the quaternary carbon (around 55-60 ppm), and the carbons of the ethyl and propyl groups.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester groups. C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a diethyl malonate derivative.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
Caption: Key components and transformations in the synthesis.
References
An In-depth Technical Guide to Diethyl 2,2-dipropylpropanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2,2-dipropylpropanedioate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physical and spectral properties, and a thorough experimental protocol for its synthesis. Furthermore, it visualizes the synthetic pathway leading to the pharmaceutically significant compound, Valproic Acid, and illustrates the latter's complex mechanism of action. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
IUPAC Name: diethyl 2,2-dipropylpropanedioate[1]
Diethyl 2,2-dipropylpropanedioate, also commonly known as diethyl 2,2-dipropylmalonate, is a diester of malonic acid. It serves as a crucial building block in organic synthesis, most notably in the production of the anticonvulsant drug, Valproic Acid.[2]
Table 1: Physical and Chemical Properties of Diethyl 2,2-dipropylpropanedioate
| Property | Value | Reference |
| CAS Number | 6065-63-0 | [2] |
| Molecular Formula | C₁₃H₂₄O₄ | [1][2] |
| Molecular Weight | 244.33 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellowish liquid/oil | [2] |
| Boiling Point | Approximately 262.9 °C at 760 mmHg | [2] |
| Density | Approximately 0.976 g/cm³ | [2] |
| Purity (Commercial Grade) | ≥ 98% | [2] |
Table 2: Spectral Data of Diethyl 2,2-dipropylpropanedioate
| Spectrum | Key Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet) and the propyl group protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the quaternary α-carbon, and the carbons of the ethyl and propyl groups.[1] |
| IR | Strong absorption band characteristic of the C=O stretching of the ester functional groups.[1] |
Synthesis of Diethyl 2,2-dipropylpropanedioate
The synthesis of diethyl 2,2-dipropylpropanedioate is a classic example of the malonic ester synthesis, which involves the alkylation of diethyl malonate.[3][4][5]
Experimental Protocol: Synthesis of Diethyl 2,2-dipropylpropanedioate
This protocol outlines the synthesis of diethyl 2,2-dipropylpropanedioate from diethyl malonate and a propyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromopropane (or other suitable propyl halide)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Enolate: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Addition of Diethyl Malonate: Slowly add diethyl malonate to the stirred sodium ethoxide solution. The reaction is exothermic.
-
Alkylation: Add 1-bromopropane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of another equivalent of 1-bromopropane. Reflux the mixture again until the dialkylation is complete.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator. Add water to the residue to dissolve the sodium bromide byproduct.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude diethyl 2,2-dipropylpropanedioate. The product can be further purified by vacuum distillation.
Application in Pharmaceutical Synthesis: The Valproic Acid Pathway
A primary application of diethyl 2,2-dipropylpropanedioate is its role as a key intermediate in the synthesis of Valproic Acid (2-propylpentanoic acid), a widely used antiepileptic and mood-stabilizing drug.[3][5]
Synthetic Workflow for Valproic Acid
The synthesis of Valproic Acid from diethyl malonate via diethyl 2,2-dipropylpropanedioate involves a multi-step process.
Caption: Synthetic pathway of Valproic Acid from Diethyl Malonate.
Visualization of a Key Signaling Pathway
The therapeutic effects of Valproic Acid are attributed to its multifaceted mechanism of action, which involves the modulation of several signaling pathways in the central nervous system.
Mechanism of Action of Valproic Acid
Valproic Acid exerts its anticonvulsant and mood-stabilizing effects through several mechanisms, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).
Caption: Multifaceted mechanism of action of Valproic Acid.
References
A Technical Guide to the Physical Properties of Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dipropylmalonate (CAS No: 6065-63-0) is a diester of dipropylmalonic acid.[1] It is a valuable chemical intermediate, primarily utilized in the synthesis of pharmaceutical compounds, most notably Valproic Acid and its salts, which are widely used as anticonvulsants.[2][3] Structurally, it features a central malonic ester core with two propyl groups attached to the alpha-carbon.[1] This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental protocols for their determination, and illustrates a common synthetic pathway.
Physical and Chemical Properties
This compound is typically encountered as a clear, colorless to light yellow, oily liquid at room temperature.[1][3][4] A summary of its key physical properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6065-63-0 | [1][2][4] |
| Molecular Formula | C₁₃H₂₄O₄ | [1][2][5] |
| Molecular Weight | 244.33 g/mol | [1][5][6] |
| Appearance | Clear colorless to light yellow liquid/oil | [1][2][3][4] |
| Boiling Point | 262.9 °C at 760 mmHg 129-131 °C at 12 mmHg | [1][2][6][7] [4][8] |
| Density | 0.976 g/mL at 25 °C 0.96 g/cm³ | [1][2][6] [4][8] |
| Refractive Index (n20/D) | 1.438 1.4270 - 1.4290 | [2] [4][8] |
| Flash Point | 113.7 °C / 236.7 °F | [2][7] |
| Vapor Pressure | 1.93 Pa at 25 °C | [4][8] |
| Solubility | Slightly soluble in chloroform and methanol. | [4][8] |
Experimental Protocols
Accurate determination of physical properties is critical for chemical synthesis, process design, and quality control. The following sections detail standard laboratory methodologies for measuring the key physical constants of liquid compounds like this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] The Thiele tube method is a common and efficient technique that requires a small sample volume.[10]
Methodology:
-
Sample Preparation: A few milliliters of the liquid sample (this compound) are placed into a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end facing upwards.[11]
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or paraffin) so that the sample is immersed.[10]
-
Heating: The side arm of the Thiele tube is gently and continuously heated with a burner. Convection currents will ensure uniform temperature distribution in the oil bath.[11]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. When the liquid's boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube's open end.[10]
-
Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][12]
Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[13] For a liquid, it can be determined by precisely measuring the mass of a known volume.
Methodology:
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an electronic balance and recorded.[13][14]
-
Volume Measurement: A specific volume of the liquid (e.g., 20-25 mL of this compound) is carefully added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[13]
-
Mass of Filled Cylinder: The combined mass of the graduated cylinder and the liquid sample is measured and recorded.[13][14]
-
Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume[15]
-
Replication: The procedure should be repeated multiple times to ensure accuracy, and the average density is reported.[13]
Measurement of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental property used to identify and assess the purity of substances.[16] Digital refractometers, often utilizing the principle of total internal reflection, are commonly used for this measurement.[16]
Methodology:
-
Instrument Calibration: The refractometer is first calibrated, typically using distilled water or a standard of known refractive index.
-
Sample Application: A small volume (a few drops) of the liquid sample (this compound) is placed onto the clean, dry prism surface of the refractometer.
-
Measurement: The prism is closed, and the measurement is initiated. The instrument automatically measures the critical angle at which light is totally reflected at the prism-sample interface.
-
Reading: The instrument's software calculates and displays the refractive index, often corrected to a standard temperature (typically 20°C). The temperature of the measurement should always be recorded as the refractive index is temperature-dependent.
Synthesis Pathway Visualization
A prevalent industrial method for synthesizing this compound involves the dialkylation of diethyl malonate.[1][17] The process begins by deprotonating diethyl malonate with a strong base, such as sodium ethoxide, to form a reactive enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide (1-bromopropane) in two successive Sₙ2 reactions to add the two propyl groups.
Caption: Synthesis of this compound via Dialkylation of Diethyl Malonate.
References
- 1. nbinno.com [nbinno.com]
- 2. dharoyapharma.com [dharoyapharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. indiamart.com [indiamart.com]
- 7. Diethyldipropyl Malonate | 6065-63-0 [chemnet.com]
- 8. This compound | 6065-63-0 [chemicalbook.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. wjec.co.uk [wjec.co.uk]
- 15. homesciencetools.com [homesciencetools.com]
- 16. mt.com [mt.com]
- 17. pschemicals.com [pschemicals.com]
Spectroscopic Profile of Diethyl Dipropylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for diethyl dipropylmalonate, a key chemical intermediate. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Introduction
This compound (C₁₃H₂₄O₄, CAS No: 6065-63-0) is a disubstituted derivative of diethyl malonate. Its molecular structure presents specific spectroscopic signatures that are crucial for its unambiguous identification. This guide delves into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While publicly available, comprehensive spectral data for this compound is limited, this guide consolidates available information and provides predicted data based on established principles of spectroscopy.
Spectral Data Summary
The following tables summarize the expected and reported spectral data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Protons | ~ 4.1 - 4.2 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~ 1.8 - 1.9 | Triplet of triplets | 4H | -C-CH₂ -CH₂-CH₃ | |
| ~ 1.1 - 1.3 | Sextet | 4H | -C-CH₂-CH₂ -CH₃ | |
| ~ 1.2 - 1.3 | Triplet | 6H | -O-CH₂-CH₃ | |
| ~ 0.8 - 0.9 | Triplet | 6H | -C-CH₂-CH₂-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |
| Carbon | ~ 171 | C =O |
| ~ 61 | -O-CH₂ -CH₃ | |
| ~ 58 | C -(CH₂CH₂CH₃)₂ | |
| ~ 35 | -C-CH₂ -CH₂-CH₃ | |
| ~ 17 | -C-CH₂-CH₂ -CH₃ | |
| ~ 14 | -O-CH₂-CH₃ | |
| ~ 14 | -C-CH₂-CH₂-CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1730 - 1750 | Strong |
| C-O (Ester) | 1100 - 1300 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 244 | Low | [M]⁺ (Molecular Ion) |
| 199 | Moderate | [M - OC₂H₅]⁺ |
| 173 | High | [M - COOC₂H₅]⁺ |
| 145 | Moderate | [M - COOC₂H₅ - C₂H₄]⁺ |
| 127 | Moderate | [M - COOC₂H₅ - C₂H₄ - H₂O]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded as a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectral data types and the structural information they provide.
Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational understanding for the analysis of this compound. While a complete set of experimentally verified, high-resolution spectra is not publicly available, the provided information, including predicted values and data from public repositories, serves as a robust starting point for researchers. The combination of NMR, IR, and MS techniques offers a powerful toolkit for the unambiguous identification and characterization of this important chemical compound, ensuring its quality and proper application in further research and development.
References
An In-depth Technical Guide to the Hazards and Safety of Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and safety information for diethyl dipropylmalonate (CAS No. 6065-63-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling, storage, and use in experimental procedures. This data is crucial for designing appropriate containment, ventilation, and emergency response protocols.
| Property | Value | Source |
| Molecular Formula | C13H24O4 | [1][2][3][4] |
| Molecular Weight | 244.33 g/mol | [1][2][3] |
| Appearance | Clear, colorless to light yellowish liquid/oil | [1][4][5] |
| Boiling Point | 262.9 °C at 760 mmHg | [1][4] |
| 129-131 °C at 12 mmHg | [5] | |
| Density | 0.976 g/cm³ (or g/mL) at 25 °C | [1][4] |
| 0.96 g/mL | [5] | |
| Flash Point | 113.7 °F (This value appears anomalous and may refer to a different substance as other malonates have higher flash points) | [4] |
| Refractive Index | n20/D 1.438 | [4] |
| 1.4270-1.4290 | [5] | |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Vapor Pressure | 1.93 Pa at 25°C | [5] |
| LogP | 3.73 at 25°C | [5] |
Hazard Identification and Classification
There is conflicting information regarding the GHS classification of this compound. While some suppliers classify it as non-hazardous, others indicate specific health hazards. It is imperative for researchers to handle the substance with caution, assuming the more stringent classification is accurate until definitive data becomes available.
Globally Harmonized System (GHS) Classification:
| Hazard Class | Hazard Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [2] |
Note: A safety data sheet from TCI Chemicals states that this compound is "Not a hazardous substance or mixture" according to Regulation (EC) No 1272/2008.[6] This highlights the importance of consulting multiple sources and exercising caution.
Toxicological Information
Detailed toxicological studies on this compound are not widely available in the public domain. The GHS classification provided by PubChem suggests oral toxicity and irritation potential. The lack of extensive data necessitates careful handling to minimize any potential for adverse health effects.
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | [2] |
| Skin Irritation | Causes skin irritation (Category 2) | Not specified | [2] |
| Respiratory Irritation | May cause respiratory irritation (Category 3) | Not specified | [2] |
Experimental Protocols: Specific experimental protocols for the toxicological data cited above are not provided in the readily available safety data sheets. Toxicological assessments for GHS classification typically involve standardized OECD guidelines for testing in animal models. For example, acute oral toxicity is often determined using OECD Guideline 423, while skin irritation is assessed via OECD Guideline 404.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the chemical.
Safe Handling Workflow:
Caption: Recommended workflow for the safe handling of this compound.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed when not in use.[7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Some sources recommend storing below +30°C.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |
Fire and Explosion Hazard
While not classified as highly flammable, this compound is a combustible liquid and can pose a fire hazard under certain conditions.
| Parameter | Information |
| Combustibility | Combustible liquid. |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream as it may spread the fire. |
| Hazardous Combustion Products | Carbon monoxide and carbon dioxide. |
| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[8] |
Accidental Release Measures
Prompt and proper cleanup of spills is essential to prevent exposure and environmental contamination.
Spill Response Protocol:
Caption: Step-by-step protocol for responding to a this compound spill.
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[6] Contaminated packaging should be treated as the chemical itself.
Regulatory Information
It is important to be aware of the regulatory status of this compound.
| Regulation | Identifier | Status |
| CAS Number | 6065-63-0 | [1][2][3][4] |
| EC Number | 227-998-2 | [2][6] |
| REACH | A registration dossier is available, but the substance status is "Cease Manufacture". | [2] |
This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all established laboratory safety protocols. Researchers should always exercise caution and use appropriate personal protective equipment when handling this or any other chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kmpharma.in [kmpharma.in]
- 4. dharoyapharma.com [dharoyapharma.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
A Technical Guide to High-Purity Diethyl Dipropylmalonate for Researchers and Drug Development Professionals
Introduction
Diethyl dipropylmalonate (CAS No. 6065-63-0), a dialkylated malonic ester, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably valproic acid and its derivatives, which are widely used as anticonvulsants and mood stabilizers. The purity of this raw material is of paramount importance as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of commercial sources for high-purity this compound, typical impurity profiles, and detailed experimental protocols for its synthesis and purity verification.
Commercial Availability and Specifications
A number of chemical suppliers offer this compound at various purity grades. For research and drug development purposes, a purity of ≥98% is generally required. The table below summarizes readily available information from various suppliers. It is important to note that for cGMP (current Good Manufacturing Practice) applications, direct contact with the manufacturer for detailed specifications and a Certificate of Analysis (CoA) is essential.
| Supplier/Manufacturer | Stated Purity | Available Quantities | Notes |
| TCI America | >97.0% (GC) | 25 mL, 500 mL | Offers detailed specifications upon request. |
| Pharmaffiliates | High Purity[1] | Inquire | Specializes in pharmaceutical standards and intermediates. |
| ChemicalBook Listed Suppliers | 98%, 99%, 99.5% | Grams to Kilograms | A platform with multiple suppliers, primarily from China. |
| Yogi Enterprise | Not Specified | Inquire | Indian manufacturer. |
| Dharoya Pharmaceuticals | Not Specified | Inquire | Indian manufacturer. |
A Representative Certificate of Analysis for this compound is as follows:
| Test | Specification | Result | Method |
| Appearance | Clear, colorless to light yellow liquid | Conforms | Visual |
| Identification (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Assay (by GC) | ≥ 99.0% | 99.5% | Gas Chromatography |
| Water Content (by KF) | ≤ 0.1% | 0.05% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | Headspace GC-MS |
Understanding Potential Impurities
The primary route for the synthesis of this compound is the dialkylation of diethyl malonate with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as sodium ethoxide.[2] Potential impurities can arise from starting materials, side reactions, or the manufacturing process itself.
Common Impurities Include:
-
Diethyl malonate (unreacted starting material): Due to incomplete alkylation.
-
Diethyl propylmalonate (mono-alkylated intermediate): A common process-related impurity.
-
1-Bromopropane (unreacted alkylating agent): A volatile impurity that should be removed during workup and purification.
-
Ethanol (solvent): Residual solvent from the reaction or workup.
-
By-products of side reactions: Such as ethers formed from the reaction of the alkoxide with the alkyl halide.
The following diagram illustrates the potential sources of impurities in the synthesis of this compound.
Caption: Logical relationship of impurity sources.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a publicly available patent (CN103073424A) and represents a common industrial approach.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add a solution of sodium ethoxide in anhydrous ethanol.
-
With stirring, heat the solution to approximately 80°C.
-
Slowly add diethyl malonate via the dropping funnel. After the addition is complete, continue stirring for 10 minutes.
-
Add 1-bromopropane dropwise over a period of about 30 minutes.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and allow it to stand for 2 hours.
-
Filter the mixture to remove the precipitated sodium bromide. Wash the filter cake with a small amount of anhydrous ethanol.
-
Combine the filtrate and the washings. Remove the ethanol by distillation under atmospheric pressure. This will yield the crude this compound as an oily residue.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation, collecting the fraction at 110-124°C under a vacuum of 7-8 mmHg. The final product should be a colorless oily liquid.
The following diagram illustrates the synthetic pathway for this compound.
References
The Cornerstone of Complex Syntheses: A Technical Guide to Diethyl Dipropylmalonate
For Immediate Release
[City, State] – [Date] – Diethyl dipropylmalonate, a key organic compound, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides an in-depth overview of its synthesis, chemical properties, and significant applications, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No. 6065-63-0), also known as diethyl 2,2-dipropylpropanedioate, is a disubstituted derivative of diethyl malonate.[1][2] Its structure, featuring a central carbon atom bonded to two propyl groups and two carboethoxy groups, makes it a valuable precursor in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, most notably in the production of anticonvulsant drugs and barbiturates.[2]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6065-63-0 | [1][2] |
| Molecular Formula | C₁₃H₂₄O₄ | [1][2] |
| Molecular Weight | 244.33 g/mol | [2] |
| Appearance | Clear, colorless to light yellowish liquid | [2] |
| Boiling Point | 262.9 °C at 760 mmHg | [2] |
| Density | 0.976 g/cm³ | [2] |
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR | 13C NMR | IR (cm⁻¹) | Mass Spec (m/z) | Reference |
| This compound | Data not readily available in searched literature. | Data not readily available in searched literature. | Characteristic C=O stretching around 1730 cm⁻¹ | Molecular Ion: 244.17 | [2] |
| 5,5-Dipropylbarbituric Acid | Data not readily available in searched literature. | Data not readily available in searched literature. | C=O stretching: 1680-1720; N-H stretching | Molecular Ion: 212 | [3][4] |
Synthesis of this compound
The primary method for synthesizing this compound is the dialkylation of diethyl malonate with a propyl halide in the presence of a strong base.
Reaction Pathway: Synthesis of this compound
Caption: Synthesis of this compound via Dialkylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of dipropylacetic acid, where this compound is a key intermediate.[5]
Materials:
-
Diethyl malonate
-
n-Propyl bromide
-
Sodium methoxide
-
Ethanol
Procedure:
-
A mixture of 4.81 parts by weight of diethyl malonate and 7.38 parts by weight of n-propyl bromide is heated to 60-62 °C.
-
A solution of 3.24 parts by weight of sodium methoxide (100%) in 30 parts by volume of ethanol is added over 4-5 hours.
-
The reaction mixture is then refluxed at approximately 74 °C until the pH is around 9.
-
The ethanol is distilled off, and the resulting crude this compound can be purified by vacuum distillation.
A reported yield for the overall process to dipropylacetic acid, which includes the formation of this compound, is 42.9% based on the starting diethyl malonate.[5]
Core Reactions and Applications
This compound is a versatile intermediate for the synthesis of various important organic molecules, particularly pharmaceuticals.
Synthesis of Barbiturates
Dialkylated malonic esters are crucial precursors for the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The condensation of this compound with urea in the presence of a strong base yields 5,5-dipropylbarbituric acid.
Caption: Synthesis of 5,5-Dipropylbarbituric Acid.
This protocol is a general method for the synthesis of barbituric acid and can be adapted for 5,5-dipropylbarbituric acid.[6][7]
Materials:
-
This compound
-
Urea (dry)
-
Sodium ethoxide
-
Absolute ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottomed flask fitted with a reflux condenser.
-
Add this compound to the sodium ethoxide solution.
-
Separately, dissolve dry urea in hot absolute ethanol.
-
Add the urea solution to the reaction mixture and reflux for several hours.
-
After the reaction is complete, add hot water to dissolve the resulting solid.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the barbituric acid derivative.
-
Cool the mixture and collect the crystalline product by filtration.
-
The product can be purified by recrystallization.
Synthesis of Valproic Acid
This compound is a key intermediate in the synthesis of valproic acid, a widely used anticonvulsant medication. The synthesis involves the hydrolysis of the ester groups followed by decarboxylation.
Caption: Synthesis of Valproic Acid from this compound.
This protocol is a continuation of the synthesis of this compound to produce valproic acid.[5]
Materials:
-
Crude this compound
-
Aqueous potassium hydroxide solution
Procedure:
-
To the crude this compound, add an aqueous solution of potassium hydroxide.
-
Saponify the ester by heating the mixture.
-
After saponification, acidify the reaction mixture to precipitate dipropylmalonic acid.
-
Isolate the crystalline dipropylmalonic acid.
-
Heat the dipropylmalonic acid to a temperature greater than 160 °C until the evolution of CO₂ ceases.
-
The resulting residue is distilled to yield high-purity valproic acid.
A yield of 95% for the decarboxylation step has been reported.[5]
Other Synthetic Applications
The reactivity of the malonic ester moiety in this compound allows for its potential use in other classical organic reactions, extending its utility beyond the synthesis of barbiturates and valproic acid.
Knoevenagel Condensation
While no specific examples with this compound were found, analogous reactions with diethyl malonate are well-documented.[8][9][10] The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product. It is plausible that this compound could react with aldehydes or ketones under similar conditions.
Michael Addition
The enolate of diethyl malonate is known to participate in Michael additions, a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[11][12][13] It is expected that the enolate of this compound would undergo similar reactions, providing a route to more complex carbon skeletons.
Potential Applications in Other Industries
Based on the applications of the parent compound, diethyl malonate, and other dialkylated derivatives, this compound may have potential uses in the following industries:
-
Agrochemicals: Diethyl malonate is a precursor in the synthesis of certain herbicides and pesticides.[14][15][16] The dipropyl derivative could potentially be used to create novel agrochemicals with different biological activities.
-
Flavors and Fragrances: Diethyl malonate itself has a faint, pleasant, fruity odor and is used in the fragrance industry.[15][16][17][18][19][20] this compound may also possess interesting olfactory properties, making it a candidate for use in fragrance formulations.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its primary role in the production of important pharmaceuticals like valproic acid and barbiturates is well-established. Furthermore, its potential for use in other synthetic transformations and industries highlights the broad utility of this compound. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their synthetic endeavors.
References
- 1. pschemicals.com [pschemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 5,5-Dipropylbarbituric acid | 2217-08-5 [smolecule.com]
- 4. Barbituric acid, 5,5-dipropyl- [webbook.nist.gov]
- 5. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 12. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 13. Question Rephrased Provide a step-by-step mechanism for the Michael addi.. [askfilo.com]
- 14. nbinno.com [nbinno.com]
- 15. Diethyl Malonate Manufacturer & Suppliers |ELAROMA-dEM - Elchemy [elchemy.com]
- 16. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 17. perfumersworld.com [perfumersworld.com]
- 18. diethyl malonate, 105-53-3 [thegoodscentscompany.com]
- 19. Perfumers Apprentice - Diethyl Malonate [shop.perfumersapprentice.com]
- 20. Actylis - Diethyl Malonate - API Intermediate [solutions.actylis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of diethyl dipropylmalonate (CAS No: 6065-63-0). The protocol details the widely used method of sequential alkylation of diethyl malonate with a propyl halide, employing sodium ethoxide as the base. This synthesis is a classic example of the malonic ester synthesis, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This compound serves as a key intermediate in the synthesis of various organic molecules, notably in the pharmaceutical industry for the preparation of drugs like valproic acid.[1] This protocol includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound, also known as diethyl 2,2-dipropylpropanedioate, is a malonate ester with the molecular formula C₁₃H₂₄O₄.[1] The synthesis is typically achieved by the dialkylation of diethyl malonate. This reaction proceeds via the formation of an enolate ion from diethyl malonate using a strong base, such as sodium ethoxide.[2] The enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide like 1-bromopropane) in a nucleophilic substitution reaction.[2] The process is repeated to add a second propyl group to the α-carbon of the malonic ester. The resulting this compound is a versatile building block for more complex molecules.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.
| Property | Diethyl Malonate | 1-Bromopropane | Sodium Ethoxide | This compound |
| CAS Number | 105-53-3 | 106-94-5 | 141-52-6 | 6065-63-0 |
| Molecular Formula | C₇H₁₂O₄ | C₃H₇Br | C₂H₅NaO | C₁₃H₂₄O₄ |
| Molecular Weight ( g/mol ) | 160.17 | 123.00 | 68.05 | 244.33[1] |
| Boiling Point (°C) | 199.3 | 71 | Decomposes | ~262.9 @ 760 mmHg[1] |
| Density (g/mL) | 1.055 | 1.354 | 0.868 | ~0.976 @ 25 °C[1] |
| Refractive Index (n20/D) | 1.414 | 1.434 | - | ~1.438 |
| Appearance | Colorless liquid | Colorless liquid | White powder | Colorless to light yellow liquid[1] |
Experimental Protocol
This protocol is adapted from established procedures for the dialkylation of malonic esters. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
1-Bromopropane (n-propyl bromide)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water (distilled or deionized)
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution (First Alkylation)
-
In a 1 L three-necked flask equipped with a reflux condenser (protected by a drying tube), a magnetic stirrer, and a dropping funnel, place 190 mL of absolute ethanol.
-
Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
Step 2: First Alkylation
-
To the freshly prepared sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate dropwise with stirring.
-
Following the addition of diethyl malonate, add 64.6 g (0.525 mol) of 1-bromopropane slowly through the dropping funnel.
-
Heat the mixture to reflux gently. Continue refluxing with stirring until the reaction mixture becomes neutral to litmus paper. This indicates the completion of the first alkylation.
Step 3: Second Alkylation
-
In a separate flask, prepare another batch of sodium ethoxide solution by dissolving 11.5 g (0.5 mol) of sodium in 190 mL of absolute ethanol.
-
Cool the main reaction mixture and slowly add the second portion of the sodium ethoxide solution.
-
After the addition is complete, add another 64.6 g (0.525 mol) of 1-bromopropane dropwise.
-
Heat the mixture to reflux overnight (approximately 12-16 hours) to ensure the completion of the second alkylation.
Step 4: Work-up and Isolation
-
After reflux, distill off the majority of the ethanol from the reaction mixture.
-
Allow the residue to cool to room temperature and then add 200 mL of water to dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash them with water (2 x 100 mL) to remove any remaining salts.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
Step 5: Purification
-
The crude this compound is purified by vacuum distillation.
-
Collect the fraction boiling at approximately 129-131 °C at 12 mmHg. The expected yield is in the range of 80-90%.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Malonic Ester Synthesis Using Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of substituted carboxylic acids.[1][2][3] This method leverages the high acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups, facilitating their removal by a moderately strong base to form a stabilized enolate.[1][4] This enolate serves as a potent nucleophile for the alkylation with alkyl halides.[5] A significant advantage of this synthesis is the potential for a second alkylation, enabling the formation of α,α-disubstituted acetic acids.[1][5]
This document provides a detailed protocol for the synthesis of 2,2-dipropylacetic acid (valproic acid) through the malonic ester synthesis, starting with the dialkylation of diethyl malonate to form diethyl dipropylmalonate. This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like Valproic Acid, an antiepileptic drug.[6][7][8] The subsequent steps involve the hydrolysis of the this compound to dipropylmalonic acid, followed by decarboxylation to yield the final product.[6][9][10]
Experimental Workflow
Caption: Overall workflow for the synthesis of 2,2-dipropylacetic acid.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 160.17 g | 1.0 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 136.1 g | 2.0 |
| n-Propyl Bromide | C₃H₇Br | 123.0 | 258.3 g | 2.1 |
| Ethanol | C₂H₅OH | 46.07 | As solvent | - |
| Potassium Hydroxide | KOH | 56.11 | 168.3 g | 3.0 |
| Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As solvent | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Diethyl Malonate: Slowly add diethyl malonate to the sodium ethoxide solution with stirring.
-
Alkylation: Add n-propyl bromide dropwise to the reaction mixture. An exothermic reaction may occur.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the dialkylation.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain crude this compound.
Protocol 2: Hydrolysis of this compound to Dipropylmalonic Acid
-
Saponification: Place the crude this compound in a round-bottom flask and add an aqueous solution of potassium hydroxide.
-
Reflux: Heat the mixture to reflux for approximately 4 hours, or until the ester layer disappears.[9]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1.8-2.5.[11] The dipropylmalonic acid may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with cold water.
Protocol 3: Decarboxylation of Dipropylmalonic Acid
-
Heating: Heat the isolated dipropylmalonic acid to a temperature above 160°C.[10]
-
Reaction Monitoring: Continue heating until the evolution of carbon dioxide ceases.
-
Purification: The resulting crude 2,2-dipropylacetic acid can be purified by distillation.
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of 2,2-dipropylacetic acid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Purity |
| This compound | C₁₃H₂₄O₄ | 244.33 | 262.9 at 760 mmHg | 0.976 | >98% |
| Dipropylmalonic Acid | C₇H₁₂O₄ | 176.17 | - | - | - |
| 2,2-Dipropylacetic Acid | C₈H₁₆O₂ | 144.21 | 221 | 0.904 | >99% |
Applications
This compound is a crucial intermediate in the synthesis of various organic molecules.[12] Its primary application is in the pharmaceutical industry as a direct precursor for the production of Valproic Acid, a widely used anticonvulsant medication.[7][8] Beyond pharmaceuticals, it is also utilized in the synthesis of fine chemicals and agrochemicals.[6][7] The versatility of the malonic ester synthesis allows for the introduction of various alkyl groups, making it a valuable tool in the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. grokipedia.com [grokipedia.com]
- 4. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Buy Dipropyl-malonic Acid-d6 Diethyl Ester [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. apicule.com [apicule.com]
- 9. 2,2-Dipropylmalonic acid | 1636-27-7 [chemicalbook.com]
- 10. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 11. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols: Diethyl Dipropylmalonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dipropylmalonate (CAS No: 6065-63-0) is a key chemical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structure, a dialkylated derivative of diethyl malonate, makes it a versatile precursor for the formation of various carbocyclic and heterocyclic ring systems central to the structure of many drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of pharmaceuticals: the anticonvulsant drug Valproic Acid and 5,5-disubstituted barbiturates.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H24O4 |
| Molecular Weight | 244.33 g/mol |
| Appearance | Clear, colorless to light yellowish liquid |
| Boiling Point | ~262.9 °C at 760 mmHg |
| Density | ~0.976 g/cm³ |
Application 1: Synthesis of Valproic Acid
Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. The synthesis of Valproic Acid from this compound is a two-step process involving hydrolysis of the ester followed by decarboxylation.
Synthetic Pathway
The overall synthetic route from this compound to Valproic Acid is illustrated below.
Caption: Synthesis of Valproic Acid from this compound.
Experimental Protocols
Step 1: Hydrolysis of this compound to 2,2-Dipropylmalonic Acid
This procedure describes the saponification of the diethyl ester to the corresponding dicarboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethanol (optional, for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve a known quantity of sodium hydroxide in water.
-
Add this compound to the flask. The molar ratio of NaOH to the ester should be at least 2:1 to ensure complete hydrolysis.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete. The reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is acidic. This will precipitate the 2,2-dipropylmalonic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 2,2-dipropylmalonic acid can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
-
Dry the purified product under vacuum.
Step 2: Decarboxylation of 2,2-Dipropylmalonic Acid to Valproic Acid
This step involves the thermal decomposition of the disubstituted malonic acid to yield the final product.
Materials:
-
2,2-Dipropylmalonic acid
Procedure:
-
Place the dry 2,2-dipropylmalonic acid in a distillation apparatus.
-
Heat the solid gently. As the temperature rises, the malonic acid will melt and begin to decarboxylate, evolving carbon dioxide gas.
-
Continue heating until the evolution of CO₂ ceases.
-
The crude Valproic Acid can then be purified by distillation.
Quantitative Data
| Step | Reactants | Key Conditions | Product | Yield |
| 1. Hydrolysis | This compound, NaOH | Reflux in aqueous solution | 2,2-Dipropylmalonic Acid | Typically >90% |
| 2. Decarboxylation | 2,2-Dipropylmalonic Acid | Heating (e.g., 140-180°C) | Valproic Acid | Typically >95% |
Application 2: Synthesis of 5,5-Dipropylbarbituric Acid
Barbiturates are a class of drugs that act as central nervous system depressants. 5,5-disubstituted barbiturates are synthesized by the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base.
Synthetic Pathway
The synthesis of 5,5-dipropylbarbituric acid from this compound is a one-pot condensation reaction.
Caption: Synthesis of 5,5-Dipropylbarbituric Acid.
Experimental Protocol
Synthesis of 5,5-Dipropylbarbituric Acid
This protocol is a general procedure for the synthesis of 5,5-disubstituted barbiturates and can be adapted for 5,5-dipropylbarbituric acid.
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully dissolve sodium metal in absolute ethanol. This reaction is exothermic and produces hydrogen gas.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound, followed by the addition of a solution of dry urea in warm absolute ethanol.
-
Heat the reaction mixture to reflux for several hours. A precipitate of the sodium salt of the barbiturate will form.
-
Work-up: After the reaction is complete, the ethanol can be removed by distillation.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with hydrochloric acid to precipitate the 5,5-dipropylbarbituric acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Dry the purified product under vacuum.
Quantitative Data
| Reactants | Key Conditions | Product | Yield |
| This compound, Urea, Sodium Ethoxide | Reflux in ethanol | 5,5-Dipropylbarbituric Acid | Yields for this specific derivative can vary but are generally moderate to high. |
Logical Workflow for Pharmaceutical Synthesis Decision Making
The following diagram illustrates a simplified decision-making process for utilizing this compound in a pharmaceutical synthesis campaign.
Caption: Decision workflow for synthesis using this compound.
Green Synthesis of Diethyl Dipropylmalonate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the green synthesis of diethyl dipropylmalonate, a key intermediate in the production of various pharmaceuticals, including anticonvulsant drugs.[1] These protocols are designed for researchers, scientists, and drug development professionals seeking more sustainable, efficient, and safer alternatives to traditional synthesis methods.
The following sections detail two primary methodologies: a green approach utilizing Phase Transfer Catalysis (PTC) and a traditional method employing sodium ethoxide for comparison. The PTC method is highlighted for its milder reaction conditions, avoidance of strong anhydrous bases, and potential for improved reaction rates and yields.[2] Additionally, a brief overview of emerging green techniques such as microwave-assisted synthesis is provided.
Phase Transfer Catalysis (PTC) Synthesis of this compound
Phase transfer catalysis offers a greener alternative to classical methods by facilitating reactions between reactants in immiscible phases, thereby eliminating the need for strong, hazardous bases like sodium ethoxide.[2] This method typically involves the use of a quaternary ammonium salt or a crown ether to transport the malonate anion from an aqueous or solid phase into an organic phase for alkylation.[2]
Experimental Protocol (Adapted from Diethyl Butylmalonate Synthesis)
This protocol is adapted from the synthesis of diethyl butylmalonate and is expected to yield this compound with minor modifications.[2][3]
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Anhydrous potassium carbonate (powdered)
-
Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (Caution: Toxic)
-
Toluene or Acetonitrile
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (1.0 eq), 1-bromopropane (2.2 eq), powdered anhydrous potassium carbonate (excess), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Add a suitable solvent such as toluene or acetonitrile.
-
With vigorous stirring, heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Logical Workflow for PTC Synthesis
Caption: Workflow for the synthesis of this compound via Phase Transfer Catalysis.
Traditional Synthesis using Sodium Ethoxide
For comparative purposes, the traditional method for synthesizing this compound is presented. This method, while effective, utilizes a strong base, sodium ethoxide, which requires anhydrous conditions and careful handling. A Chinese patent describes a "green" method that recycles byproducts from this traditional synthesis route, which is detailed in a 1978 publication.[4]
Experimental Protocol
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol
-
Anhydrous sodium sulfate
-
Round-bottomed flask with a sealed stirrer, constant pressure dropping funnel, and reflux condenser
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place the sodium ethoxide solution.
-
Heat the solution to approximately 80°C with stirring.
-
Slowly add diethyl malonate from the dropping funnel. After the addition is complete, stir for 10 minutes.
-
Add 1-bromopropane dropwise over about 30 minutes.
-
After the addition, stir the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and allow it to stand for 2 hours.
-
Filter to remove the precipitated sodium bromide, washing the filter cake with a small amount of anhydrous ethanol.
-
Combine the filtrate and washings, and recover the ethanol by distillation at atmospheric pressure.
-
The remaining oily residue is the crude this compound.
-
Dry the crude product with anhydrous sodium sulfate and purify by vacuum distillation, collecting the fraction at 110-124°C/7-8 mmHg.[4]
Signaling Pathway for Traditional Synthesis
References
- 1. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. CN103073424A - Green preparation method for intermediate of valproic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Production of Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dipropylmalonate is a key chemical intermediate, primarily utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), most notably Valproic Acid and its derivatives such as Sodium Valproate.[1] Valproic acid is a widely used anticonvulsant medication for treating epilepsy and bipolar disorder.[1] The efficient and scalable synthesis of high-purity this compound is therefore a critical step in the manufacturing process of this important therapeutic agent. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on the widely employed method of dialkylation of diethyl malonate.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its handling, synthesis, and purification on a large scale.
| Property | Value | Source |
| CAS Number | 6065-63-0 | [2] |
| Molecular Formula | C13H24O4 | [2] |
| Molecular Weight | 244.33 g/mol | [2] |
| Appearance | Clear, colorless to light yellowish liquid | [2] |
| Boiling Point | ~262.9 °C at 760 mmHg | [2] |
| Density | ~0.976 g/cm³ | [2] |
| Purity (Commercial Grade) | ≥ 98% | [2] |
Large-Scale Synthesis of this compound
The most common industrial method for the synthesis of this compound is the dialkylation of diethyl malonate using a propyl halide in the presence of a strong base, typically sodium ethoxide.[2][3] The following protocol is a comprehensive, step-by-step guide for this process on a large scale.
Experimental Protocol: Dialkylation of Diethyl Malonate
Objective: To synthesize this compound from diethyl malonate and 1-bromopropane.
Scale: This protocol is designed for a multi-kilogram scale, and appropriate safety precautions for large-scale reactions must be observed.
Materials:
-
Diethyl malonate (1 mole equivalent)
-
1-Bromopropane (≥ 2.1 mole equivalents)
-
Sodium metal (≥ 2.1 mole equivalents)
-
Anhydrous Ethanol
-
Water
-
Hydrochloric acid (for workup)
-
Sodium chloride (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating and cooling system for the reactor.
-
Large separatory funnel or extraction vessel.
-
Vacuum distillation apparatus suitable for large volumes.
Procedure:
-
Preparation of Sodium Ethoxide:
-
Charge the reactor with anhydrous ethanol.
-
Under an inert atmosphere (e.g., nitrogen), cautiously add sodium metal in portions to the ethanol. The reaction is highly exothermic and produces hydrogen gas; ensure adequate venting and cooling.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.
-
-
First Alkylation (Mono-propylation):
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel while maintaining the temperature between 40-80°C.[4]
-
After the addition is complete, add one equivalent of 1-bromopropane dropwise, maintaining the reaction temperature.
-
The reaction is exothermic; control the addition rate to maintain a steady temperature.
-
After the addition of 1-bromopropane, heat the mixture to reflux and maintain for a specified time (typically 2-3 hours) to ensure complete mono-alkylation.[4]
-
-
Second Alkylation (Di-propylation):
-
Prepare a second equivalent of sodium ethoxide in a separate vessel or in situ if the reactor setup allows.
-
Add the second equivalent of sodium ethoxide to the reaction mixture.
-
Slowly add the second equivalent of 1-bromopropane to the reaction mixture.
-
Heat the mixture to reflux for an additional 2-4 hours until the reaction is complete (monitoring by GC is recommended).[4]
-
-
Workup and Isolation:
-
Cool the reaction mixture to below 80°C.[5]
-
Recover the majority of the ethanol by distillation.[5]
-
Add water to the cooled residue to dissolve the sodium bromide byproduct.[5]
-
Transfer the mixture to a large separatory funnel or extraction vessel. The this compound will form an organic layer.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, dilute hydrochloric acid, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
The crude this compound is purified by vacuum distillation.
-
Collect the fraction boiling at the appropriate temperature and pressure to obtain the final product with high purity (≥ 98%).
-
Reaction Parameters for Large-Scale Synthesis
| Parameter | Recommended Value/Range | Notes |
| Reactant Molar Ratio (Diethyl Malonate:1-Bromopropane:Sodium Ethoxide) | 1 : ≥2.1 : ≥2.1 | A slight excess of the alkylating agent and base ensures complete dialkylation. |
| Reaction Temperature | 40 - 80 °C (addition), Reflux (reaction) | [4] |
| Reaction Time | 3 - 6 hours (total reflux time) | [4] |
| Solvent | Anhydrous Ethanol | The absence of water is critical to prevent the formation of sodium hydroxide, which can lead to side reactions.[3] |
| Purification Method | Vacuum Distillation | Essential for achieving the high purity required for pharmaceutical applications. |
| Expected Yield | > 90% | With optimized conditions. |
Process Workflow and Logic
The synthesis of this compound follows a logical progression of chemical transformations. The workflow diagram below illustrates the key stages of the process.
Caption: Workflow for the large-scale synthesis of this compound.
Safety Considerations
-
Sodium Metal: Reacts violently with water and is highly flammable. Handle under an inert atmosphere and in a dry environment.
-
1-Bromopropane: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Sodium Ethoxide: Is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Large-Scale Reactions: Are inherently more hazardous than lab-scale experiments. A thorough risk assessment should be conducted before commencing any large-scale synthesis. Ensure that the equipment is properly rated for the intended scale and reaction conditions.
Conclusion
The protocol described provides a robust and scalable method for the large-scale production of high-purity this compound. Careful control of reaction parameters, particularly the exclusion of moisture and the stoichiometry of the reactants, is crucial for achieving high yields and purity. This intermediate is of significant importance to the pharmaceutical industry, and the successful implementation of this synthesis is a key step in the supply chain of essential medicines.
References
Application Notes and Protocols: Synthesis and Applications of 5,5-Dipropylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5,5-dipropylbarbituric acid through the condensation reaction of diethyl dipropylmalonate with urea. This document includes detailed experimental protocols, a summary of quantitative data, and insights into the applications of the resulting barbiturate derivative.
Introduction
The reaction of this compound with urea is a classic example of the condensation reaction used to synthesize 5,5-disubstituted barbituric acids. Barbiturates are a class of drugs that act as central nervous system depressants, exhibiting a range of effects from mild sedation to anesthesia.[1] The pharmacological properties of these molecules are largely determined by the nature of the substituents at the 5-position of the barbituric acid ring.[2] 5,5-Dipropylbarbituric acid, also known as propylbarbital, is a barbiturate derivative that has been utilized as a hypnotic drug.[3] The synthesis involves the base-catalyzed condensation of a disubstituted malonic ester with urea.
Applications
5,5-Dipropylbarbituric acid and other 5,5-disubstituted barbiturates have several applications in research and drug development:
-
Hypnotic and Sedative Agents: Historically, 5,5-dipropylbarbituric acid has been used as a hypnotic agent to induce sleep.[3] The study of such compounds contributes to the understanding of structure-activity relationships in sedative-hypnotic drugs.
-
Anticonvulsant Activity: While phenobarbital is the most widely used barbiturate for epilepsy, the broader class of 5,5-disubstituted barbiturates has been investigated for anticonvulsant properties.[4][5]
-
Precursor for Other Biologically Active Molecules: 5,5-Dipropylbarbituric acid can serve as a starting material for the synthesis of other compounds. For example, it can be hydrolyzed to 2,2-dipropylmalonic acid, which can then be decarboxylated to produce valproic acid, a widely used antiepileptic drug.[6]
-
Research Tool in Pharmacology: As a central nervous system depressant, 5,5-dipropylbarbituric acid can be used as a tool in pharmacological research to study the mechanisms of sedation, anesthesia, and neuronal inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of barbituric acid, which serves as a model for the synthesis of 5,5-dipropylbarbituric acid.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl malonate | 80 g (0.5 mole) | [7] |
| Urea | 30 g (0.5 mole) | [7] |
| Sodium | 11.5 g (0.5 gram atom) | [7] |
| Absolute Ethanol | 500 cc | [7] |
| Reaction Conditions | ||
| Reflux Temperature | 110 °C | [7] |
| Reflux Time | 7 hours | [7] |
| Product | ||
| Product Name | Barbituric Acid | [7] |
| Yield | 46-50 g (72-78% of theoretical amount) | [7] |
| Drying Temperature | 105-110 °C | [7] |
| Drying Time | 3-4 hours | [7] |
Experimental Protocols
Protocol 1: Synthesis of 5,5-Dipropylbarbituric Acid
This protocol is adapted from the well-established synthesis of barbituric acid from diethyl malonate and urea.[7]
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask (2 L)
-
Reflux condenser with a calcium chloride tube
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
Drying oven
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and a calcium chloride tube, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 gram atom) of finely cut sodium metal in small portions to control the reaction. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.
-
Addition of this compound: To the sodium ethoxide solution, add the molar equivalent of this compound (this would be 0.5 mole, the exact mass should be calculated based on the molecular weight of this compound).
-
Preparation of Urea Solution: In a separate beaker, dissolve 30 g (0.5 mole) of dry urea in 250 mL of hot absolute ethanol (approximately 70°C).
-
Condensation Reaction: Add the hot urea solution to the flask containing the sodium ethoxide and this compound mixture. Shake the mixture well.
-
Reflux: Heat the reaction mixture to reflux at approximately 110°C using a heating mantle or oil bath for 7 hours. A white solid, the sodium salt of 5,5-dipropylbarbituric acid, should precipitate.[7]
-
Work-up and Isolation:
-
After the reflux is complete, add 500 mL of hot water (around 50°C) to dissolve the precipitated sodium salt.
-
Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).
-
Cool the resulting clear solution in an ice bath overnight to induce crystallization.
-
-
Purification:
Expected Yield:
The yield of the parent barbituric acid is reported to be between 72-78%.[7] A similar yield can be expected for 5,5-dipropylbarbituric acid.
Protocol 2: Characterization of 5,5-Dipropylbarbituric Acid
1. Melting Point Determination:
-
Determine the melting point of the dried product and compare it with the literature value for 5,5-dipropylbarbituric acid. A sharp melting point indicates high purity.
2. Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the product. The spectrum for 5,5-dipropylbarbituric acid is available in the NIST database for comparison.[8]
-
Characteristic peaks should include N-H stretching, C=O stretching, and C-N stretching bands typical for the barbiturate ring structure.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of 5,5-dipropylbarbituric acid, showing signals corresponding to the propyl groups and the NH protons of the barbiturate ring.
Diagrams
Reaction Workflow
Caption: Workflow for the synthesis of 5,5-dipropylbarbituric acid.
General Reaction Scheme
Caption: General reaction scheme for the formation of 5,5-dipropylbarbituric acid.
References
- 1. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. Propylbarbital - Wikipedia [en.wikipedia.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Barbituric acid, 5,5-dipropyl- [webbook.nist.gov]
Application Notes and Protocols: Diethyl Dipropylmalonate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dipropylmalonate (CAS No. 6065-63-0) is a malonate ester with potential as a versatile building block in the synthesis of novel agrochemicals.[1] While its direct application as an active agrochemical ingredient is not widely documented, its structural features, particularly the reactive alpha-carbon, make it a valuable intermediate for creating more complex molecules with potential herbicidal, fungicidal, or insecticidal properties.[1][2] Malonic esters, in general, are crucial intermediates in the synthesis of a variety of agrochemicals and pharmaceuticals due to the reactivity of their methylene group, which allows for the introduction of specific functionalities necessary for biological activity.[2][3] This document outlines the potential applications of this compound in agrochemical development, provides detailed protocols for its synthesis and subsequent modification, and discusses its potential mechanisms of action based on related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.[1][4][5][6]
| Property | Value |
| CAS Number | 6065-63-0 |
| Molecular Formula | C13H24O4 |
| Molecular Weight | 244.33 g/mol |
| Appearance | Clear, colorless to light yellowish liquid |
| Boiling Point | 262.9 °C at 760 mmHg |
| Density | ~0.976 g/cm³ |
| Synonyms | Diethyl 2,2-dipropylmalonate, Dipropylpropanedioic acid diethyl ester |
Potential Agrochemical Applications
While specific data on the direct pesticidal activity of this compound is limited, its structural similarity to other malonic ester intermediates suggests its utility in the following areas:
-
Herbicide Synthesis: As a substituted malonic ester, it can be a precursor for compounds that interfere with plant-specific metabolic pathways. The propyl groups can confer specific lipophilicity and steric properties to the final molecule, potentially influencing its uptake and interaction with target enzymes in weeds.
-
Fungicide Synthesis: Derivatives of diethyl malonate have shown promise as antifungal agents. For instance, diethyl 2-((arylamino)methylene)malonates have been identified as mycelial growth inhibitors against Fusarium oxysporum, a significant plant pathogen.[7] this compound could be used to synthesize analogous compounds with potentially enhanced efficacy.
-
Insecticide Synthesis: The malonate framework can be elaborated to create compounds that act on the nervous system of insects or disrupt their development.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Diethyl Malonate
This protocol describes a standard laboratory procedure for the synthesis of this compound, a key intermediate. The reaction is based on the well-established malonic ester synthesis, which involves the alkylation of the active methylene group of diethyl malonate.[1][3][8]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromopropane
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution while stirring. The ethoxide acts as a base to deprotonate the acidic α-hydrogen of the diethyl malonate, forming the reactive enolate.
-
First Alkylation: Add one equivalent of 1-bromopropane dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete reaction.
-
Second Alkylation: To introduce the second propyl group, repeat steps 2 and 3. Add another equivalent of sodium ethoxide to deprotonate the mono-alkylated malonic ester, followed by the addition of a second equivalent of 1-bromopropane. Reflux for an additional 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add water to the residue to dissolve the sodium bromide byproduct.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of a Substituted Carboxylic Acid from this compound
This protocol details the conversion of this compound into a substituted carboxylic acid, a common step in creating a biologically active molecule.[8]
Materials:
-
This compound
-
Aqueous sodium hydroxide or potassium hydroxide
-
Concentrated hydrochloric acid
-
Heating apparatus
-
pH meter or litmus paper
Procedure:
-
Saponification (Ester Hydrolysis):
-
In a round-bottom flask, mix this compound with an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours. This will hydrolyze both ester groups to form the sodium salt of dipropylmalonic acid.
-
-
Acidification:
-
Cool the reaction mixture in an ice bath.
-
Carefully add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH < 2). This will protonate the carboxylate salt to form dipropylmalonic acid.
-
-
Decarboxylation:
-
Gently heat the acidified solution. As the temperature rises, carbon dioxide will evolve from the β-keto acid structure of the malonic acid derivative.
-
Continue heating until the evolution of CO2 ceases. The resulting product is 2-propylpentanoic acid (valproic acid).
-
-
Isolation and Purification:
-
Cool the mixture and extract the carboxylic acid product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract, remove the solvent, and purify the resulting acid, if necessary, by distillation or recrystallization.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pschemicals.com [pschemicals.com]
- 4. dharoyapharma.com [dharoyapharma.com]
- 5. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. mdpi.com [mdpi.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Diethyl Dipropylmalonate in the Synthesis of 5,5-Dipropylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological properties of these compounds are largely determined by the nature of the substituents at the 5-position of the barbituric acid ring. The synthesis of 5,5-disubstituted barbiturates is a cornerstone of medicinal chemistry, classically achieved through the condensation of a disubstituted diethyl malonate with urea. This document provides detailed application notes and protocols for the synthesis of 5,5-dipropylbarbituric acid from diethyl dipropylmalonate, a key intermediate in the development of certain barbiturate-based therapeutics.
Synthesis of 5,5-Dipropylbarbituric Acid
The synthesis of 5,5-dipropylbarbituric acid is achieved through a condensation reaction between this compound and urea in the presence of a strong base, typically sodium ethoxide. The overall reaction scheme is presented below.
Reaction Scheme:
Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of barbituric acid.[1]
Materials:
-
This compound
-
Urea (dried)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Distilled water
Equipment:
-
Round-bottom flask with a reflux condenser and drying tube
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
pH indicator paper
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be carried out with caution.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add this compound. In a separate beaker, dissolve dry urea in warm absolute ethanol.
-
Condensation Reaction: Add the urea solution to the flask containing the sodium ethoxide and this compound. Heat the mixture to reflux with continuous stirring for several hours. A precipitate of the sodium salt of 5,5-dipropylbarbituric acid may form.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and add water to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 5,5-dipropylbarbituric acid.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Expected Yield:
While a specific yield for this reaction is not detailed in the provided search results, analogous syntheses of barbituric acids from diethyl malonate derivatives typically afford yields in the range of 70-80%.[1]
Data Presentation
Table 1: Physical and Spectroscopic Data for 5,5-Dipropylbarbituric Acid
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| CAS Number | 2217-08-5 |
| Appearance | White crystalline solid |
| Melting Point | 146-148 °C |
| ¹H NMR | Data not fully available in search results. Expected signals would correspond to the propyl groups (triplet for CH₃, sextet for the middle CH₂, and triplet for the CH₂ adjacent to the ring) and the N-H protons of the barbiturate ring. |
| ¹³C NMR | A study on the solution conformations of 5,5-dialkylbarbituric acid derivatives using ³J(¹³C,¹H) NMR has been reported, but specific chemical shift data for 5,5-dipropylbarbituric acid was not provided in the search results.[2] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the C=O stretching vibrations of the barbiturate ring are expected in the region of 1680-1750 cm⁻¹. N-H stretching vibrations are expected around 3100-3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 212. |
Mechanism of Action and Signaling Pathway
Barbiturates, including 5,5-dipropylbarbituric acid, exert their effects primarily through the potentiation of the action of γ-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system.[3][4] They act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[3][4]
Key aspects of the mechanism of action include:
-
Binding Site: Barbiturates bind to a site on the GABA-A receptor that is distinct from the GABA and benzodiazepine binding sites.[3][5]
-
Increased Duration of Channel Opening: Unlike benzodiazepines which increase the frequency of channel opening, barbiturates increase the duration for which the chloride channel remains open in response to GABA binding.[3]
-
Direct Agonist Activity: At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[6]
-
Inhibition of Excitatory Neurotransmission: Barbiturates can also inhibit excitatory neurotransmission by blocking AMPA and kainate receptors.[3]
This modulation of the GABA-A receptor leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis of 5,5-Dipropylbarbituric Acid.
Signaling Pathway of Barbiturate Action
Caption: Barbiturate Modulation of GABA-A Receptor.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Solution conformations of barbituric acid derivatives: a 3J(13C,1H) NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Dipropylmalonate
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of diethyl dipropylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the dialkylation of diethyl malonate. This process involves the sequential deprotonation of diethyl malonate with a suitable base, followed by reaction with a propyl halide (e.g., 1-bromopropane) in two successive S(_N)2 reactions.
Q2: I am getting a significant amount of the mono-propylated product, diethyl propylmalonate. How can I favor the formation of the desired dipropyl product?
A2: To promote dialkylation, it is crucial to use at least two equivalents of the base and the propyl halide for every equivalent of diethyl malonate. The reaction is often performed in a stepwise manner. After the first alkylation is complete, a second equivalent of base is added to deprotonate the mono-alkylated intermediate, followed by the addition of the second equivalent of the alkylating agent.
Q3: My overall yield is low, and I've identified an alkene byproduct. What is the cause and how can I prevent it?
A3: The formation of an alkene, in this case, propene, is likely due to a competing E2 elimination reaction of the propyl halide. This is more common with stronger, bulkier bases and higher reaction temperatures. To minimize this side reaction, consider using a less hindered base like sodium ethoxide and maintaining a controlled reaction temperature. Using 1-bromopropane or 1-iodopropane is also preferred over secondary propyl halides, which are more prone to elimination.
Q4: After the work-up, I'm noticing some hydrolysis of my ester groups. How can this be avoided?
A4: Ester hydrolysis can occur if water is present during the reaction or during work-up under basic or acidic conditions. It is critical to use anhydrous (dry) solvents and reagents and to ensure all glassware is thoroughly dried before starting the reaction. During the work-up, minimize the time the reaction mixture is in contact with strong aqueous acids or bases.
Q5: I am observing the formation of other esters in my product mixture. What leads to this?
A5: This issue, known as transesterification, occurs when the alkoxide base used does not match the alkyl groups of the ester. For the synthesis of this compound, it is essential to use sodium ethoxide (NaOEt) as the base when using ethanol as the solvent. Using a different alkoxide, such as sodium methoxide, can lead to the exchange of the ethyl groups on the ester with methyl groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure at least two equivalents of a sufficiently strong base (e.g., NaOEt, NaH) are used. - Allow for sufficient reaction time, monitoring by TLC or GC. - Refluxing the reaction mixture is typically necessary. |
| Presence of moisture. | - Use anhydrous solvents and reagents. - Dry all glassware in an oven prior to use. | |
| Competing elimination reaction. | - Maintain a controlled reaction temperature; avoid excessive heat. - Use a primary propyl halide (e.g., 1-bromopropane). | |
| Presence of Diethyl Propylmalonate (Mono-alkylated Product) | Insufficient base or alkylating agent. | - Use a stoichiometry of at least 1:2:2 (diethyl malonate:base:propyl halide). - Consider a stepwise addition: add one equivalent of base and one of propyl halide, stir, then add the second equivalents. |
| Formation of Propene | E2 elimination of the propyl halide. | - Use a less sterically hindered base (NaOEt is preferred over potassium tert-butoxide). - Control the reaction temperature; lower temperatures favor the S(_N)2 reaction. |
| Hydrolysis of Ester Groups | Water in the reaction mixture or during work-up. | - Ensure all reagents and solvents are anhydrous. - Neutralize the reaction mixture promptly during work-up and minimize contact with strong aqueous acid or base. |
| Transesterification | Mismatch between alkoxide base and ester. | - Use sodium ethoxide (NaOEt) as the base when using diethyl malonate in ethanol. |
| Difficulty in Product Purification | Similar boiling points of starting material, mono- and di-alkylated products. | - If fractional distillation is ineffective, consider purification by column chromatography. |
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of how different parameters can influence the outcome.
| Parameter | Condition | Effect on Yield | Considerations |
| Base | Sodium Ethoxide (NaOEt) | Generally provides good yields in ethanol. | The classical and cost-effective choice. Must be used under anhydrous conditions. |
| Sodium Hydride (NaH) | Can provide high yields, especially in aprotic solvents like THF or DMF. | A stronger, non-nucleophilic base that drives the deprotonation to completion. Requires careful handling. | |
| Potassium Carbonate (K(_2)CO(_3)) | Lower yields for dialkylation without a phase-transfer catalyst. | A weaker base, often used with a phase-transfer catalyst to improve efficacy. | |
| Solvent | Ethanol | Common solvent when using sodium ethoxide. | Must be anhydrous. Can participate in transesterification if the base doesn't match. |
| Tetrahydrofuran (THF) | Often used with sodium hydride for a clean reaction. | Aprotic solvent, good for avoiding transesterification. Must be anhydrous. | |
| Dimethylformamide (DMF) | Can accelerate S(_N)2 reactions. | Aprotic polar solvent, can increase reaction rates. Must be anhydrous and is harder to remove. | |
| Stoichiometry | 1:2.2:2.2 (Malonate:Base:Halide) | Generally optimal for driving the reaction to completion and minimizing unreacted starting materials. | A slight excess of base and alkylating agent is often beneficial. |
| Reaction Type | Two-step (stepwise addition) | Can improve control over the reaction and potentially increase the yield of the desired dialkylated product. | Involves isolating the mono-alkylated intermediate or adding the second equivalents of base and halide after the first alkylation is complete. |
| One-pot (all reagents added initially) | Simpler procedure but may lead to a mixture of products if conditions are not optimized. | Requires careful control of temperature and addition rates. |
Experimental Protocols
Protocol 1: Two-Step Synthesis using Sodium Ethoxide in Ethanol
This is a classic and reliable method for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium metal
-
Absolute (anhydrous) ethanol
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: First Alkylation
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add a calculated amount of absolute ethanol. Carefully add one equivalent of sodium metal in small pieces. The reaction is exothermic. Allow all the sodium to react to form sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add one equivalent of diethyl malonate dropwise with stirring.
-
Alkylation: Add one equivalent of 1-bromopropane dropwise. After the addition is complete, heat the mixture to reflux for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting diethyl malonate.
Step 2: Second Alkylation
-
Second Enolate Formation: Cool the reaction mixture to room temperature. Prepare a second equivalent of sodium ethoxide in a separate flask and add it to the reaction mixture. Alternatively, if excess ethanol is present, carefully add another equivalent of sodium metal to the reaction flask. Stir for 30 minutes.
-
Second Alkylation: Add a second equivalent of 1-bromopropane dropwise.
-
Reflux: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: One-Pot Synthesis using Sodium Hydride in THF
This method uses a stronger base and can often lead to higher yields in a more streamlined process.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (for extraction)
-
Saturated ammonium chloride solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2.2 equivalents of sodium hydride. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Enolate Formation: Add one equivalent of diethyl malonate dropwise to the stirred suspension of sodium hydride in THF at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Dialkylation: Add 2.2 equivalents of 1-bromopropane dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC or GC until completion.
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Synthesis of Diethyl Dipropylmalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl dipropylmalonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the alkylation of diethyl malonate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction, side reactions (elimination, hydrolysis), or loss of product during workup. | - Ensure anhydrous conditions to prevent hydrolysis of the ester and consumption of the base.[1] - Use purified reagents (redistilled diethyl malonate and propyl halide) to avoid interference from impurities.[1] - Confirm the complete formation of the sodium ethoxide base before adding diethyl malonate. - Monitor the reaction to completion using TLC or GC. - Optimize workup procedure to minimize product loss during extractions and purification.[2] |
| Presence of a Significant Amount of Mono-propylated Product (Diethyl Propylmalonate) | Incomplete second alkylation. | - Ensure a sufficient molar equivalent of the propyl halide is used for the second alkylation step. - A stronger base, such as sodium hydride (NaH) in THF, might be necessary for the second, more sterically hindered alkylation.[3] - The reaction may need to be performed in two distinct steps: monoalkylation followed by a second deprotonation and alkylation.[3] |
| Formation of Propene Gas and Low Product Yield | Competing E2 elimination reaction of the propyl halide.[2] | - This is more common with secondary and tertiary alkyl halides, but can occur with primary halides under harsh conditions.[1][2] - Use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane) as they are less prone to elimination.[2][4] - Maintain a controlled, moderate reaction temperature.[1] - The use of a less nucleophilic, bulkier base could favor proton abstraction from the malonic ester over the alkyl halide.[2] |
| Isolation of a Carboxylic Acid Impurity | Hydrolysis of the ester groups. | - This can occur in the presence of water during the reaction or during acidic/basic workup.[2] - Use anhydrous ethanol and ensure all glassware is thoroughly dried.[1][5] - Perform the workup carefully, minimizing prolonged exposure to acidic or basic aqueous solutions.[2] |
| Formation of Other Malonate Esters (e.g., Dimethyl or Ethyl Methyl Malonate) | Transesterification. | - This occurs if the alkoxide base does not match the alcohol of the ester.[1][2] - For the synthesis of this compound, strictly use sodium ethoxide (NaOEt) as the base.[1][6] |
| A Large Amount of White Precipitate Forms Upon Addition of Diethyl Malonate to Sodium Ethoxide | Formation of the sodium salt of deprotonated diethyl malonate. | - This is a normal observation as the sodium enolate salt may have limited solubility in ethanol.[7] - Ensure efficient stirring to maintain a homogenous mixture. The precipitate should dissolve as it reacts with the alkyl halide.[7] |
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of a higher molecular weight product alongside my desired mono-alkylated product. What is likely happening and how can I prevent it?
A1: You are likely observing the formation of a dialkylated product. This happens because the mono-alkylated diethyl malonate still has an acidic proton on the α-carbon, which can be removed by the base to form a new enolate. This enolate can then react with another equivalent of the alkyl halide.[2]
To minimize this:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent for mono-alkylation. A slight excess of diethyl malonate can also favor the mono-alkylated product.[1][2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[1][2]
-
Choice of Base: Using a less reactive or a controlled amount of base can sometimes help, but ensure there is enough to fully deprotonate the diethyl malonate initially.[2]
Q2: I've isolated a compound that appears to be an alkene derived from my alkyl halide, and the yield of my desired product is low. What is the cause?
A2: This is likely due to a competing E2 elimination reaction of your alkyl halide. The basic conditions used for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkyl halide.[2] This is especially problematic for secondary and tertiary alkyl halides.[2][4]
To address this:
-
Alkyl Halide Choice: Whenever possible, use primary alkyl halides as they are less susceptible to elimination reactions.[2][4]
-
Base Selection: A bulkier, less nucleophilic base might favor deprotonation of the diethyl malonate over elimination of the alkyl halide.[2]
-
Temperature Control: Avoid excessively high reaction temperatures which can favor elimination.[1]
Q3: Why is it crucial to use sodium ethoxide as the base when starting with diethyl malonate?
A3: Using an alkoxide base that matches the alcohol of the ester is critical to prevent transesterification.[1][2] If, for example, sodium methoxide were used with diethyl malonate, it could lead to the formation of undesired dimethyl malonate and ethyl methyl malonate, complicating the product mixture.
Q4: Can I perform the dialkylation in a single step?
A4: While it is possible to perform the dialkylation in one pot, it can be challenging to achieve high yields of the desired this compound without the formation of the mono-propylated intermediate. A sequential addition of the base and alkylating agent is often employed. For the second alkylation, a stronger base like sodium hydride may be beneficial due to increased steric hindrance.[3] A two-step process, isolating the mono-propylated product first, can also be considered for cleaner results.[3]
Experimental Protocols
Synthesis of this compound via Alkylation of Diethyl Malonate
This protocol is a generalized procedure based on common laboratory practices for malonic ester synthesis.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add absolute ethanol. Carefully add sodium metal (2.2 equivalents) in small portions. The reaction is exothermic and should be cooled if necessary. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.[1][2]
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at a controlled temperature (e.g., 50°C).[1][7] Stir for 30-60 minutes to ensure complete formation of the enolate.[2]
-
First Alkylation: Add 1-propyl halide (e.g., 1-bromopropane, 1.1 equivalents) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the diethyl malonate is consumed.
-
Second Alkylation: After cooling the reaction mixture, add a second portion of sodium ethoxide (prepared separately or in situ if planned as a one-pot reaction) followed by the dropwise addition of another equivalent of 1-propyl halide. Heat the mixture to reflux again and monitor for the disappearance of the mono-propylated intermediate.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate.[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to isolate the this compound.[2]
Reaction Pathway and Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Diethyl Dipropylmalonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of diethyl dipropylmalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities typically arise from the synthesis process and include unreacted starting materials such as diethyl malonate and propyl halides (e.g., 1-bromopropane), as well as the mono-alkylated intermediate, diethyl propylmalonate. Residual solvents from the reaction or work-up may also be present.
Q2: My purified this compound is a pale yellow color. Is this normal?
A2: While high-purity this compound is a colorless liquid, a pale yellow tint can sometimes be observed.[1] This may be due to minor, highly colored impurities or slight decomposition. If the purity, as determined by analytical methods like GC or NMR, meets your experimental requirements, the color may not be an issue. However, if high purity is critical, further purification by fractional vacuum distillation or column chromatography may be necessary.
Q3: I am having difficulty separating this compound from the mono-propylated impurity by distillation. What can I do?
A3: The boiling points of diethyl propylmalonate and this compound can be close, making separation by simple distillation challenging. For a more efficient separation, a fractional distillation column (e.g., a Vigreux or packed column) should be used. Operating the distillation at a lower pressure (higher vacuum) will also increase the boiling point difference between the two compounds, facilitating better separation.
Q4: Can I purify this compound by recrystallization?
A4: this compound is a liquid at room temperature, which makes traditional recrystallization challenging. While some malonic esters with higher melting points can be recrystallized, this compound is more effectively purified by vacuum distillation or column chromatography. If the compound "oils out" instead of forming crystals upon cooling a solution, it is an indication that this method is not suitable, often due to the presence of impurities depressing the melting point.[1]
Q5: How can I monitor the purity of my fractions during purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For vacuum distillation, analyzing small samples of the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy will provide a quantitative assessment of purity.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Causes | Solutions |
| Difficulty Achieving or Maintaining Vacuum | Leaks in the apparatus (joints, tubing). | Inspect all glassware for cracks and ensure all joints are properly sealed with vacuum grease and securely clamped. |
| Inefficient vacuum pump. | Check the pump oil level and clarity; change if necessary. Ensure the pump is adequately sized for your system. | |
| Saturated cold trap. | Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone) and is not full of condensed solvent. | |
| Bumping or Unstable Boiling | Uneven heating. | Use a heating mantle with a magnetic stirrer for even heat distribution. |
| Lack of boiling chips or stir bar. | Add fresh boiling chips or a magnetic stir bar to the flask before heating. | |
| Vacuum applied too quickly. | Apply the vacuum gradually to prevent sudden boiling. | |
| Low Product Yield | Incomplete reaction. | Confirm the initial synthesis reaction went to completion before purification. |
| Distillation temperature too low/high. | Optimize the distillation temperature based on the vacuum level. A pressure-temperature nomograph can be helpful.[2] | |
| Product loss during transfer. | Minimize transfers and ensure all product is collected from the glassware. | |
| Product Contamination/ Discoloration | Thermal decomposition. | Lower the distillation temperature by improving the vacuum. |
| Inadequate separation of fractions. | Use a fractionating column for better separation. Collect smaller, distinct fractions. |
Column Chromatography
| Problem | Possible Causes | Solutions |
| Poor Separation of Compounds | Incorrect eluent system. | Optimize the solvent system using TLC first. A common starting point for malonic esters is a mixture of hexane and ethyl acetate.[3] |
| Column overloaded. | Use an appropriate amount of crude material for the column size. | |
| Column packed improperly. | Ensure the column is packed uniformly without air bubbles or channels. | |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1] |
| Cracking or Channeling of Silica Gel | Running the column dry. | Ensure the silica gel bed is always covered with solvent. |
| Heat generated during packing or elution. | Pack the column slowly and, if necessary, allow it to cool. For highly exothermic processes, consider a slurry packing method. |
Data Presentation
| Purification Technique | Key Parameters | Typical Yield | Typical Purity |
| Vacuum Distillation | Boiling Point: 110-124 °C at 7-8 mmHg[4] | 90%[4] | >98%[5] |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | Variable (typically >80%) | >99% |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on a documented procedure for the purification of this compound.[4]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a fractionating column (optional but recommended for high purity), a condenser, a receiving flask, and a vacuum source with a manometer and cold trap.
-
Sample Preparation: Place the crude this compound in the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and apply vacuum, gradually reducing the pressure to 7-8 mmHg.
-
Once the vacuum is stable, begin heating the flask.
-
Collect any low-boiling impurities (e.g., residual solvent or starting materials) as a forerun in a separate receiving flask.
-
When the vapor temperature stabilizes in the range of 110-124 °C, switch to a clean receiving flask to collect the purified this compound.[4]
-
Maintain a steady distillation rate until most of the product has been collected.
-
Stop the distillation before the flask distills to dryness to prevent the concentration of potentially unstable residues.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This is a general protocol adaptable for this compound based on methods for similar compounds.[3]
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and carefully add it to the top of the column bed.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the this compound.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product as determined by TLC.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Malonic Ester Synthesis: Technical Support Center
Welcome to the technical support center for malonic ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this versatile synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the malonic ester synthesis?
The malonic ester synthesis is a chemical reaction that converts diethyl malonate or a similar malonic acid ester into a substituted acetic acid. The process involves the alkylation of the α-carbon (the carbon adjacent to both carbonyl groups), followed by hydrolysis of the ester groups and subsequent decarboxylation.[1][2][3] This method is highly valued for its ability to form new carbon-carbon bonds and create a variety of substituted carboxylic acids.[4][5][6]
Q2: What are the key steps in malonic ester synthesis?
The synthesis generally proceeds through the following four key steps, which can often be carried out in the same reaction vessel:[2][3]
-
Enolate Formation: A base is used to deprotonate the acidic α-hydrogen of the malonic ester, forming a resonance-stabilized enolate.[4][5][7]
-
Alkylation: The nucleophilic enolate reacts with an alkyl halide in an SN2 reaction to form a monoalkylmalonic ester.[5][7][8]
-
Hydrolysis (Saponification): The ester groups of the alkylated malonic ester are hydrolyzed, typically using a base like sodium hydroxide, to form a dicarboxylate salt. Acidification then yields a substituted malonic acid.[3][7][8]
-
Decarboxylation: Upon heating, the substituted malonic acid loses a molecule of carbon dioxide to yield the final substituted acetic acid.[5][7][8]
Q3: Why is dialkylation a common side product, and how can it be minimized?
Dialkylation occurs because the monoalkylated malonic ester still possesses one acidic α-hydrogen, which can be deprotonated by the base to form a new enolate. This enolate can then react with another molecule of the alkyl halide.[1][9] This leads to the formation of a dialkylated product, which can complicate purification and lower the yield of the desired mono-alkylated product.[1]
To minimize dialkylation when the mono-alkylated product is desired, an excess of the malonic ester can be used.[10]
Q4: What type of alkyl halides can be used in this synthesis?
The alkylation step proceeds via an SN2 mechanism. Therefore, the reaction works best with methyl and primary alkyl halides.[7] Secondary alkyl halides react more slowly and may lead to elimination byproducts, while tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[7]
Q5: Why is it important to use a base that corresponds to the ester's alcohol group (e.g., sodium ethoxide with diethyl malonate)?
Using a base with an alkoxide that matches the ester's alkoxy group (e.g., ethoxide for an ethyl ester) is crucial to prevent transesterification.[1][11] If a different alkoxide is used, it can act as a nucleophile and exchange with the ester's original alkoxy group, leading to a mixture of ester products.
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Ineffective Enolate Formation | - Verify Base Strength: Ensure the base is strong enough to deprotonate the malonic ester (pKa ≈ 13). Sodium ethoxide is commonly used.[12] - Anhydrous Conditions: Moisture can quench the enolate. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Poor Alkylation | - Alkyl Halide Reactivity: Confirm you are using a methyl or primary alkyl halide. Secondary and tertiary halides are poor substrates for the SN2 reaction.[7] - Reaction Temperature: The alkylation step may require heating. Monitor the reaction progress by TLC to determine the optimal temperature and time. |
| Incomplete Hydrolysis | - Reaction Time and Temperature: Ensure sufficient time and heating for the saponification step to go to completion. The disappearance of the ester layer can be an indicator.[13] - Stoichiometry of Base: Use a sufficient excess of the hydroxide base to ensure complete hydrolysis of both ester groups. |
| Incomplete Decarboxylation | - Sufficient Heating: Decarboxylation requires heating the acidified dicarboxylic acid. Continue heating until the evolution of CO₂ gas ceases.[13] |
Problem: Predominance of Dialkylated Product
| Possible Cause | Troubleshooting Steps |
| Stoichiometry | - Excess Malonic Ester: To favor mono-alkylation, use a slight excess of the malonic ester relative to the base and alkyl halide.[10] |
| Reaction Conditions | - Controlled Addition: Add the alkyl halide dropwise to the enolate solution to maintain a low concentration of the alkylating agent. |
| Base Equivalents | - Use One Equivalent of Base: For mono-alkylation, use only one equivalent of the base to form the initial enolate. |
Experimental Protocols
Key Experimental Parameters
| Parameter | Typical Value/Condition | Notes |
| pKa of Diethyl Malonate | ~13 | The acidity of the α-hydrogens allows for the use of moderately strong bases. |
| Commonly Used Base | Sodium Ethoxide (NaOEt) in Ethanol | The alkoxide of the base should match the ester's alcohol component to prevent transesterification.[1][12] |
| Suitable Solvents | Ethanol, THF, DMF | Protic solvents like ethanol are common with alkoxide bases. Aprotic solvents are often used with stronger bases like NaH.[12] |
| Typical Reaction Temperature | Varies by step (Room temp to reflux) | Enolate formation is often done at room temperature, while alkylation and decarboxylation typically require heating.[13][14] |
Detailed Methodology: Synthesis of a Mono-alkylated Acetic Acid
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., argon).
-
To this solution, add diethyl malonate (1.0 eq) dropwise from the addition funnel with stirring.
-
-
Alkylation:
-
After the addition of diethyl malonate is complete, add the primary alkyl halide (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
-
Work-up and Purification of the Alkylated Ester:
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude mono-alkylated diethyl malonate can be purified by vacuum distillation.[12]
-
-
Hydrolysis and Decarboxylation:
-
To the purified alkylated ester, add a solution of sodium hydroxide in water.
-
Reflux the mixture until the ester layer disappears.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux until the evolution of carbon dioxide ceases.[13]
-
-
Final Product Isolation:
-
Cool the mixture and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the final carboxylic acid product, which can be further purified by distillation.[13]
-
Visualizing Workflows and Mechanisms
Caption: General workflow of the malonic ester synthesis.
Caption: Troubleshooting guide for low product yield.
Caption: Strategies to favor mono-alkylation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing dialkylation in malonic ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted dialkylation during malonic ester synthesis.
Troubleshooting Guide: Preventing Dialkylation
Uncontrolled dialkylation is a common side reaction in malonic ester synthesis, which can lead to reduced yields of the desired mono-alkylated product and create significant purification challenges.[1][2] This guide addresses specific issues that may arise during your experiment.
Q1: I am observing a significant amount of dialkylated product in my reaction. What is the most likely cause?
A1: The primary cause of excessive dialkylation is the reaction stoichiometry. The mono-alkylated malonic ester still possesses an acidic proton.[1] If there is still a sufficient amount of unreacted base and alkyl halide in the mixture after the initial alkylation, the mono-alkylated product can be deprotonated and undergo a second alkylation.[1][2]
Q2: How can I adjust the stoichiometry to favor mono-alkylation?
A2: To favor mono-alkylation, you should use a moderate excess of the malonic ester relative to the base and the alkyl halide.[1][3] By ensuring malonic ester is the limiting reagent for deprotonation after the initial phase, you increase the probability that the base will deprotonate an unreacted malonic ester molecule rather than the slightly less acidic mono-alkylated product.[1]
Q3: I've adjusted the stoichiometry, but I'm still getting a mixture of products. What other reaction parameters can I control?
A3: Temperature and the order of addition are critical parameters.[1] For optimal results, the enolate formation should be carried out at a lower temperature (e.g., room temperature). Then, this enolate solution should be added slowly (dropwise) to a refluxing solution of the alkylating agent.[4][5] This procedure keeps the instantaneous concentration of the enolate low, ensuring it is more likely to react with the abundant alkyl halide than with any newly formed mono-alkylated ester.[1][4] Excessively high temperatures or prolonged reaction times can increase the rate of the second alkylation.[1]
Q4: Does the choice of base affect the selectivity of the reaction?
A4: Yes, the choice of base is important. A strong base is required to efficiently deprotonate the malonic ester.[1] Sodium ethoxide (NaOEt) in ethanol is a commonly used base.[1][6] Crucially, the alkoxide of the base should match the alkyl group of the ester (e.g., use sodium ethoxide for diethyl malonate) to prevent transesterification, which can complicate the product mixture.[2][7] While strong enough to deprotonate the malonic ester (pKa ~13), bases like sodium ethoxide are not so overwhelmingly strong that they deprotonate all species indiscriminately under controlled conditions.[5]
Q5: Is the structure of the alkyl halide important for preventing side reactions?
A5: Absolutely. The alkylation step proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[8] Therefore, primary alkyl halides are the best electrophiles for this reaction.[8][9] Secondary alkyl halides are less ideal and will react more slowly, while tertiary alkyl halides are generally unsuitable as they will favor elimination reactions over substitution.[8]
Factors Influencing Mono- vs. Di-alkylation
The following table summarizes the key experimental parameters and their general effect on the product distribution in malonic ester synthesis.
| Parameter | Condition to Favor Mono-alkylation | Rationale | Impact on Dialkylation |
| Stoichiometry | Use a moderate excess of malonic ester (relative to base and alkyl halide).[1][3] | Increases the probability of the base reacting with an unreacted malonic ester molecule.[1] | Decreased |
| Order of Addition | Slowly add the pre-formed enolate to the alkyl halide solution.[4][5] | Maintains a low instantaneous concentration of the nucleophilic enolate.[4] | Decreased |
| Temperature | Form enolate at a low temperature; perform alkylation at the minimum effective temperature.[1][4] | The second alkylation step has a higher activation energy; lower temperatures disfavor it (kinetic control).[10] | Decreased |
| Base Selection | Use a base with an alkoxide matching the ester (e.g., NaOEt for diethyl malonate).[2][7] | Prevents transesterification, which can lead to a more complex product mixture. | No direct effect, but simplifies product profile |
| Alkyl Halide | Use primary (1°) alkyl halides.[8][9] | The reaction is an SN2 substitution, which is sensitive to steric hindrance.[8] | No direct effect, but prevents elimination side reactions |
Experimental Protocol: Mono-alkylation of Diethyl Malonate
This protocol provides a detailed methodology for the synthesis of a mono-substituted acetic acid, with specific steps designed to minimize dialkylation.
Objective: To synthesize pentanoic acid via mono-alkylation of diethyl malonate with 1-bromopropane.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
1-Bromopropane
-
Aqueous Sodium Hydroxide (NaOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., diethyl ether)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. To this, add diethyl malonate (1.1-1.2 equivalents) dropwise over 15-20 minutes. Allow the mixture to stir at room temperature for one hour to ensure complete formation of the sodio-malonic ester enolate.[11]
-
Alkylation: In a separate flask, prepare a solution of 1-bromopropane (1.0 equivalent) in a suitable solvent like absolute ethanol. Gently heat this solution to reflux. Slowly add the previously prepared enolate solution from the dropping funnel to the refluxing 1-bromopropane solution over 30-60 minutes.[4] This slow addition is crucial to keep the enolate concentration low and minimize dialkylation.[4] After the addition is complete, maintain the reflux for 1-2 hours to drive the reaction to completion.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the organic layer with diethyl ether. Wash the organic extracts with brine, dry over anhydrous MgSO₄, and concentrate the solvent to obtain the crude mono-alkylated diethyl malonate.
-
Hydrolysis (Saponification): Add an aqueous solution of sodium hydroxide (e.g., 10-15% NaOH, >2.0 equivalents) to the crude product. Heat the mixture to reflux for several hours until the ester is fully hydrolyzed.[12]
-
Acidification and Decarboxylation: After cooling the reaction mixture, carefully acidify it with concentrated HCl until the pH is ~1-2. Upon acidification, the dicarboxylic acid intermediate is formed. Gently heat the acidic solution to 60-80 °C. Carbon dioxide will evolve as the substituted malonic acid decarboxylates.[6][12] Continue gentle heating until gas evolution ceases.
-
Final Extraction and Purification: Cool the solution and extract the final carboxylic acid product (pentanoic acid) with diethyl ether. Dry the organic layer over anhydrous MgSO₄, and remove the solvent. The crude product can then be purified by distillation.
Logical Workflow for Troubleshooting Dialkylation
The following diagram outlines a logical workflow for diagnosing and solving issues with excessive dialkylation in malonic ester synthesis.
Caption: Troubleshooting workflow for minimizing dialkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in diethyl dipropylmalonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of diethyl dipropylmalonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the alkylation of diethyl malonate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Enolate Formation: The sodium ethoxide base may be weak or not fully formed. This can be due to the presence of water in the ethanol, which consumes the sodium metal.[1][2] | - Use absolute (anhydrous) ethanol for the preparation of sodium ethoxide.[1] - Ensure the sodium metal is fresh and not oxidized. - Allow sufficient time for all the sodium to react and form sodium ethoxide before adding the diethyl malonate.[3][4] |
| 2. Impure Reactants: Impurities in diethyl malonate or the propyl halide can interfere with the reaction. | - Purify the diethyl malonate and propyl halide (e.g., 1-bromopropane or 1-iodopropane) by distillation before use. | |
| 3. Insufficient Reaction Time or Temperature: The alkylation reaction may not have gone to completion. | - Ensure the reaction is heated to reflux for an adequate amount of time.[4] Monitoring the reaction progress using TLC or GC is recommended. | |
| 4. Ineffective Second Alkylation: The mono-propylated intermediate is less acidic and its deprotonation for the second alkylation can be challenging. | - After the first alkylation, add a second equivalent of fresh, anhydrous sodium ethoxide to ensure complete deprotonation of the mono-propylated intermediate before adding the second equivalent of the propyl halide.[4] | |
| Formation of Significant Side Products | 1. Mono-propylation Instead of Di-propylation: Insufficient base or propyl halide was used for the second alkylation step. | - Use a stoichiometric amount of sodium ethoxide and propyl halide for each alkylation step. A slight excess of the propyl halide can be considered for the second alkylation. |
| 2. E2 Elimination of Propyl Halide: The basic conditions can cause the elimination of HX from the propyl halide, forming propene, especially if secondary propyl halides are used.[3] | - Use primary propyl halides (1-bromopropane or 1-iodopropane) as they are less prone to elimination reactions.[3] - Avoid excessively high reaction temperatures. | |
| 3. Hydrolysis of Ester: Presence of water during the reaction or workup can lead to the hydrolysis of the diethyl ester groups to carboxylic acids.[3] | - Maintain strictly anhydrous conditions throughout the reaction. - Perform the workup carefully, avoiding prolonged contact with aqueous acidic or basic solutions. | |
| 4. Transesterification: If a different alkoxide base is used (e.g., sodium methoxide), it can react with the diethyl ester to form mixed esters.[3] | - Use a matching alkoxide base, i.e., sodium ethoxide, when working with diethyl malonate.[3][5] | |
| Difficulties in Product Purification | 1. Similar Boiling Points of Product and Impurities: Unreacted diethyl malonate and the mono-propylated intermediate can be difficult to separate from the desired this compound by distillation. | - Utilize fractional distillation under reduced pressure for a more efficient separation.[6] - Careful column chromatography can also be employed to separate products with similar polarities.[3] |
| 2. Thermal Decomposition: The product may degrade at high temperatures during distillation.[7] | - Purify the product by vacuum distillation to lower the required boiling temperature.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the dialkylation of diethyl malonate. This involves two sequential alkylation steps. First, diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form an enolate. This enolate then reacts with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction. The process is then repeated with a second equivalent of base and propyl halide to add the second propyl group.[5][8]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Anhydrous conditions are crucial because the sodium ethoxide base is generated in-situ from sodium metal and ethanol. If water is present, the sodium will react with water to form sodium hydroxide, which is less effective as a base in this reaction, leading to incomplete deprotonation of the malonate ester and consequently, low yields.[1][2] Any moisture can also quench the enolate intermediate once it is formed.
Q3: My reaction mixture becomes a thick white precipitate after adding diethyl malonate to the sodium ethoxide solution. Is this normal?
A3: Yes, the formation of a voluminous white or off-white precipitate is often observed. This is the sodium salt of the diethyl malonate enolate, which may not be fully soluble in the ethanol solvent.[9] The reaction should still proceed, and the precipitate will typically dissolve as the alkylation reaction progresses upon addition of the propyl halide and heating.
Q4: Can I use a different base instead of sodium ethoxide?
A4: While other strong bases can be used, it is important to consider potential side reactions. Using a different alkoxide base (e.g., sodium methoxide) can lead to transesterification, where the ethyl groups on the malonate are exchanged for the alkyl group of the alkoxide.[3] If a different base is used, it should be non-nucleophilic and strong enough to fully deprotonate the malonate ester.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (diethyl malonate and diethyl propylmalonate) and the appearance of the product (this compound).
Experimental Data
Table 1: Physical Properties and Distillation Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₄O₄ | [8][10] |
| Molecular Weight | 244.33 g/mol | [8][10] |
| Boiling Point (Atmospheric Pressure) | ~262.9 °C | [8] |
| Density | ~0.976 g/cm³ | [8] |
| Purity (Commercial Grades) | ≥ 98% | [8] |
Note: The boiling point under vacuum will be significantly lower and is dependent on the specific pressure achieved.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of anhydrous conditions in diethyl malonate synthesis
Welcome to the Technical Support Center for Diethyl Malonate Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of diethyl malonate and its subsequent use, with a particular focus on the critical role of maintaining anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical in reactions involving diethyl malonate?
A1: Anhydrous conditions are crucial for two primary reasons. Firstly, in the malonic ester synthesis, a strong base like sodium ethoxide is used to deprotonate diethyl malonate to form a reactive enolate. Water will react with this strong base, neutralizing it and preventing the formation of the desired enolate, which will significantly lower the yield of the alkylated product. Secondly, diethyl malonate itself can undergo hydrolysis back to malonic acid and ethanol, especially under acidic or basic conditions, which is promoted by the presence of water. This side reaction reduces the amount of available starting material and complicates purification.
Q2: What are the visible signs that my reaction has been compromised by moisture?
A2: Several signs can indicate moisture contamination. In the malonic ester synthesis, the formation of a thick white precipitate immediately after the addition of diethyl malonate to the sodium ethoxide solution can be a sign of issues, potentially exacerbated by the presence of water. Another indicator is a lower than expected or "vanishingly small" yield of the desired product. If you are preparing diethyl malonate via Fischer esterification, the presence of water can shift the equilibrium back towards the reactants, resulting in a low yield.
Q3: Can I use 95% ethanol instead of absolute ethanol for preparing sodium ethoxide?
A3: It is strongly advised against using 95% ethanol. The 5% water content will react with the sodium metal to form sodium hydroxide, which is not a strong enough base to efficiently deprotonate diethyl malonate. This will lead to a significant reduction in the yield of your desired product. For optimal results, absolute (anhydrous) ethanol is essential.
Q4: How can I effectively dry my ethanol before use?
A4: To prepare anhydrous ethanol, it can be refluxed over a drying agent like magnesium turnings and then distilled directly into the reaction flask. Alternatively, for less stringent requirements, molecular sieves (3Å) can be used to dry commercially available absolute ethanol overnight.
Q5: What is the white precipitate that forms when I add diethyl malonate to my sodium ethoxide solution?
A5: The white precipitate is the sodium salt of the deprotonated diethyl malonate, which is the desired reactive intermediate. While its formation is expected, an immediate, thick precipitation that hinders stirring could indicate issues with solvent volume or the presence of moisture affecting its solubility and reactivity.
Troubleshooting Guides
Issue 1: Low Yield in Diethyl Malonate Synthesis via Fischer Esterification
| Symptom | Possible Cause | Recommended Solution |
| Low product yield (<70%) | Presence of water in reactants or glassware. Water is a product of the esterification, and its presence will shift the equilibrium towards the starting materials (Le Châtelier's principle).[1][2][3] | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous ethanol and malonic acid. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction.[4] |
| Insufficient reaction time or temperature. The reaction may not have reached equilibrium. | Reflux the reaction mixture for a sufficient duration (typically several hours) and ensure the temperature is maintained at the reflux point of the solvent. | |
| Inefficient removal of water. | Use an excess of the alcohol reactant to drive the equilibrium towards the product.[3] Alternatively, employ azeotropic distillation with a solvent like toluene to remove water. |
Issue 2: Low Yield in Malonic Ester Synthesis (Alkylation of Diethyl Malonate)
| Symptom | Possible Cause | Recommended Solution |
| Low or no yield of alkylated product. | Moisture contamination. Water reacts with the sodium ethoxide base, preventing the deprotonation of diethyl malonate.[5][6] | Use absolute (anhydrous) ethanol to prepare the sodium ethoxide solution.[7] Ensure all glassware is thoroughly dried. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Impure reactants. Impurities in the diethyl malonate or alkyl halide can interfere with the reaction. | Purify the diethyl malonate and alkyl halide by distillation before use. | |
| Weak base. The base used is not strong enough to completely deprotonate the diethyl malonate. | Ensure the sodium ethoxide is freshly prepared from sodium metal and absolute ethanol. | |
| Formation of unexpected byproducts. | Hydrolysis of the ester. The presence of water and base can lead to the hydrolysis of the diethyl malonate or the product.[8] | Strictly adhere to anhydrous conditions throughout the reaction and work-up. |
Impact of Anhydrous Conditions on Yield
Maintaining strictly anhydrous conditions is paramount for the success of the malonic ester synthesis. The presence of even small amounts of water can have a significant negative impact on the reaction yield.
| Ethanol Purity | Observed Yield of Diethyl Butylmalonate | Reference |
| Absolute (Anhydrous) | High (Specific value not provided, but implied to be significantly higher) | [9] |
| 98.4% | 66% | [9] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Ethanol
-
Apparatus Setup: Assemble a distillation apparatus with a reflux condenser. Ensure all glassware is oven-dried (at least 4 hours at 120 °C) or flame-dried under a stream of inert gas and allowed to cool in a desiccator.
-
Drying Agent: To a round-bottom flask, add magnesium turnings.
-
Reaction: Add absolute ethanol to the flask. A small amount of iodine can be added as an indicator.
-
Reflux: Reflux the ethanol over the magnesium turnings for several hours.
-
Distillation: Distill the anhydrous ethanol directly into the reaction flask or a dry storage vessel containing molecular sieves (3Å).
Protocol 2: Ensuring Anhydrous Conditions for Malonic Ester Synthesis
-
Glassware Preparation: Thoroughly clean all glassware and dry in an oven at a minimum of 120°C for at least 4 hours. Assemble the apparatus (e.g., three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet) while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: Use freshly distilled, anhydrous ethanol. Ensure the diethyl malonate is of high purity and dry. If necessary, it can be dried over anhydrous sodium sulfate and distilled. The alkyl halide should also be pure and dry.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the entire experiment.
-
Base Preparation (Sodium Ethoxide): In the reaction flask, carefully add sodium metal (cut into small pieces) to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Diethyl Malonate: Add the diethyl malonate dropwise to the freshly prepared sodium ethoxide solution at the appropriate temperature (often room temperature or slightly below).
-
Alkylation: Add the alkyl halide dropwise to the solution of the diethyl malonate enolate.
-
Work-up: After the reaction is complete, perform the work-up using anhydrous techniques as much as possible until the reactive intermediates are quenched.
Visualizations
Caption: Reversible Fischer esterification of malonic acid to diethyl malonate.
Caption: Experimental workflow for the malonic ester synthesis.
Caption: Troubleshooting logic for low yields in diethyl malonate synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. sciencemadness.org [sciencemadness.org]
Technical Support Center: Purification of Diethyl Dipropylmalonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from diethyl dipropylmalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The most common impurities originate from the alkylation of diethyl malonate and include:
-
Unreacted Diethyl Malonate: Due to incomplete alkylation.
-
Diethyl Propylmalonate: The mono-alkylated intermediate.
-
Solvent Residues: Such as ethanol or other solvents used in the synthesis.
-
Side-Reaction Byproducts: Depending on the reaction conditions, minor byproducts may be present.
Q2: What is the recommended primary method for purifying this compound?
A2: Vacuum distillation is the most effective and commonly used method for purifying this compound. This technique is ideal for separating the desired product from less volatile and more volatile impurities due to significant differences in their boiling points.
Q3: Why is vacuum distillation necessary?
A3: this compound has a high boiling point at atmospheric pressure (approximately 262.9 °C).[1] Distilling at this temperature can lead to thermal decomposition of the product. Vacuum distillation lowers the boiling point, allowing for a safe and efficient purification process at a lower temperature.
Q4: What level of purity can I expect after successful purification?
A4: Commercial grades of this compound typically have a purity of 98% or higher.[1] A well-executed laboratory purification by vacuum distillation should aim for a similar or higher level of purity, which can be assessed by Gas Chromatography (GC).
Q5: Can I use flash column chromatography for purification?
A5: Yes, flash column chromatography is a viable alternative for purifying this compound, especially for smaller-scale experiments or when high-purity material is required and distillation is not practical. It is effective at separating compounds with different polarities.
Troubleshooting Guides
Vacuum Distillation
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Possible Causes | Solutions |
| Difficulty Achieving or Maintaining Target Vacuum | Leaks in the distillation apparatus (e.g., glassware joints, tubing). | Inspect all connections for a proper seal. Ensure all joints are adequately greased and clamped. |
| Inefficient vacuum pump performance. | Check the vacuum pump oil; it may need to be changed. Ensure the pump is suitable for the required vacuum level. | |
| Bumping or Unstable Boiling | Uneven heating of the distillation flask. | Use a heating mantle with a magnetic stirrer to ensure even heat distribution. |
| Lack of boiling chips or a stir bar. | Always add new boiling chips or a magnetic stir bar to the distillation flask before heating under vacuum. | |
| Applying vacuum too rapidly. | Apply the vacuum gradually to the system to prevent sudden, vigorous boiling. | |
| Low Product Yield | Incomplete initial reaction leading to a lower concentration of the desired product. | Ensure the preceding synthesis of crude this compound has gone to completion. |
| Distillation temperature is too low or too high. | Optimize the distillation temperature based on the vacuum level. Use a pressure-temperature nomograph as a guide. | |
| Inadequate separation of fractions. | Use a fractionating column (e.g., Vigreux column) for better separation of components with close boiling points. Collect fractions in separate receiving flasks. | |
| Product Contamination or Discoloration | Thermal degradation of the product. | Lower the distillation temperature by improving the vacuum. This compound can be sensitive to high temperatures. |
| Carryover of non-volatile impurities. | Ensure the distillation flask is not more than two-thirds full to prevent bumping and carryover of material. |
Flash Column Chromatography
This guide addresses common issues encountered during the flash column chromatography of this compound.
| Problem | Possible Causes | Solutions |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent). | The polarity of the eluent is critical. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ratio should be optimized using Thin Layer Chromatography (TLC) beforehand to achieve good separation between the product and impurities. |
| Column overloading. | The amount of crude product loaded onto the column should not exceed the column's capacity. A general guideline is a ratio of 30:1 to 100:1 of silica gel to crude product by weight. | |
| Product Co-elutes with an Impurity | Similar polarity of the product and the impurity. | If the polarity is very similar, consider a different stationary phase or a different solvent system. A very slow and carefully controlled gradient elution may also improve separation. |
| Low Recovery of the Product | Product is too strongly adsorbed to the silica gel. | If the product is not eluting, the solvent system may be too non-polar. Gradually increase the polarity of the eluent. |
| Product is volatile and evaporates with the solvent. | When removing the solvent from the collected fractions, use a rotary evaporator at a moderate temperature and vacuum to avoid loss of the product. |
Quantitative Data
The following table summarizes the key physical properties relevant to the purification of this compound and its common impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point at 760 mmHg (°C) |
| Diethyl Malonate | 160.17 | ~199 |
| Diethyl Propylmalonate | 202.25 | (estimated) ~220-230 |
| This compound | 244.33 | ~262.9 |
Note: The boiling point of diethyl propylmalonate is an estimate based on the trend of similar malonic esters. Boiling points will be significantly lower under vacuum.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, fractionating column (optional, but recommended), condenser, receiving flasks)
-
Heating mantle with magnetic stirrer
-
Vacuum pump with a pressure gauge
-
Boiling chips or magnetic stir bar
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glass joints are clean and properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Connect the vacuum pump and slowly evacuate the system. A cold trap between the apparatus and the pump is highly recommended to protect the pump.
-
Heating: Once the desired vacuum is stable, begin to gently heat the distillation flask using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction in the first receiving flask. This fraction will likely contain residual solvents and unreacted diethyl malonate.
-
Main Fraction: As the vapor temperature rises and stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Final Fraction: If there are higher-boiling impurities, the temperature may rise again after the main product has distilled. Stop the distillation before these impurities can co-distill.
-
-
Shutdown: Allow the system to cool down completely before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running a TLC of the crude mixture. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the low-polarity solvent. The less polar impurities will elute first. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the purification and analysis of this compound.
References
Technical Support Center: Synthesis of Diethyl Dipropylmalonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of diethyl dipropylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the dialkylation of diethyl malonate with a propyl halide (e.g., n-propyl bromide) using a strong base.[1][2] The reaction proceeds in a stepwise manner, with the sequential addition of two propyl groups to the alpha-carbon of the diethyl malonate.
Q2: Which catalyst or base is recommended for this synthesis?
Sodium ethoxide (NaOEt) in absolute ethanol is the most commonly employed base for this reaction.[3] It is typically prepared in situ by reacting sodium metal with anhydrous ethanol. Using an ethoxide base prevents transesterification, a potential side reaction.[2] For a successful reaction, it is crucial to use anhydrous conditions, as any water present will react with the sodium metal to form sodium hydroxide, a weaker base in this context, which can significantly lower the yield.[2]
Q3: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include:
-
Mono-alkylation: Incomplete reaction leading to the formation of diethyl propylmalonate.
-
E2 Elimination: The basic conditions can promote the elimination of HBr from the propyl bromide, especially at higher temperatures, leading to the formation of propene.
-
Ester Hydrolysis: The presence of water, particularly during workup under basic or acidic conditions, can lead to the hydrolysis of the ester groups to form carboxylic acids.
Q4: Can Phase-Transfer Catalysis (PTC) be used for this synthesis?
Yes, phase-transfer catalysis is a viable alternative. This method typically employs a solid base like potassium carbonate and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether (e.g., 18-crown-6).[4][5] PTC can offer milder reaction conditions and avoid the need for strictly anhydrous solvents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of water in the ethanol, leading to incomplete formation of sodium ethoxide. | Use absolute (anhydrous) ethanol. Consider distilling the ethanol over a drying agent like magnesium turnings directly into the reaction flask.[2] |
| Impure diethyl malonate or propyl bromide. | Purify the starting materials by distillation before use.[2] | |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for an adequate duration. Monitor the reaction progress using TLC or GC.[2] | |
| Formation of Significant Mono-propylated Product | Insufficient amount of base or propyl bromide for the second alkylation step. | Ensure a 1:2 molar ratio of diethyl malonate to both the base and propyl bromide for the complete dialkylation. |
| Low reactivity of the mono-alkylated intermediate. | The second alkylation can be slower. Consider increasing the reaction time or using a slightly higher temperature for the second step. | |
| Presence of Alkene Byproduct (from E2 Elimination) | Reaction temperature is too high. | Maintain careful temperature control, especially during the addition of the alkyl halide. |
| Use of a sterically hindered alkyl halide. | This is less of a concern with primary halides like n-propyl bromide. | |
| Ester Hydrolysis During Workup | Presence of water under basic or acidic conditions during the workup procedure. | Ensure anhydrous conditions are maintained as much as possible and minimize the time the reaction mixture is in contact with aqueous acid or base. |
| Formation of a Thick White Precipitate | The sodium salt of the diethyl malonate enolate may precipitate from the ethanol solution. | This is a common observation. Ensure efficient stirring to maintain a homogenous mixture. The precipitate should dissolve as the alkylation reaction proceeds. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Diethyl Malonate Alkylation
| Catalyst System | Base | Solvent | Alkylating Agent | Typical Yield (%) | Notes |
| Classical Method | Sodium Ethoxide (in situ) | Absolute Ethanol | n-Propyl Bromide | 75-85% (for dialkylation) | Requires strictly anhydrous conditions. Yields can be lower if moisture is present. |
| Phase-Transfer Catalysis | Potassium Carbonate | Toluene or Dichloromethane | n-Propyl Bromide | 78-86% (for similar dialkylations)[5] | Milder conditions, less sensitive to trace amounts of water. Catalyst choice is important. |
| Microwave-Assisted (PTC) | Potassium Carbonate | Solvent-free | n-Propyl Bromide | Good yields for mono-alkylation, potential for dialkylation. | Significantly reduced reaction times. |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: this compound Synthesis using Sodium Ethoxide
This protocol details the stepwise dialkylation of diethyl malonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Propyl bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Dilute Hydrochloric Acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium metal (2 equivalents) in small pieces to absolute ethanol under an inert atmosphere. The reaction is exothermic. Stir until all the sodium has dissolved.
-
Formation of the First Enolate: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate (1 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
First Alkylation: After the addition of diethyl malonate is complete, add n-propyl bromide (1 equivalent) dropwise, maintaining a low temperature. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Formation of the Second Enolate: Cool the reaction mixture to room temperature.
-
Second Alkylation: Add the second equivalent of n-propyl bromide dropwise. After the addition is complete, heat the mixture to reflux for another 4-8 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Protocol 2: Diethyl Propylmalonate Synthesis using Phase-Transfer Catalysis (Example for Mono-alkylation)
This protocol is for a mono-alkylation and can be adapted for dialkylation, likely by adjusting stoichiometry and reaction times.
Materials:
-
Diethyl malonate
-
n-Propyl bromide
-
Potassium carbonate (solid)
-
Tetrabutylammonium bromide (TBAB) or 18-crown-6
-
Toluene or Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1 equivalent), n-propyl bromide (1.2 equivalents), potassium carbonate (2-3 equivalents), and the phase-transfer catalyst (0.05-0.1 equivalents) in the chosen solvent.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC. For dialkylation, a second equivalent of propyl bromide and potentially more base might be needed after the first alkylation is complete.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound using sodium ethoxide.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Diethyl Dipropylmalonate and a new paragraph.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of diethyl dipropylmalonate with two common alternatives, diethyl dimethylmalonate and diethyl dibenzylmalonate. The data presented herein is intended to aid researchers in the identification, characterization, and quality control of these important malonic ester derivatives, which are frequently utilized as intermediates in pharmaceutical synthesis.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound (predicted) and its dimethyl and dibenzyl analogs (experimental). The predicted spectrum for this compound is based on established principles of NMR spectroscopy, including the influence of electronegative groups and spin-spin coupling.
| Compound | Structure | Signal Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | ![]() | a (CH₃ - propyl) | ~0.9 | Triplet (t) | 6H |
| b (CH₂ - propyl) | ~1.3 | Sextet | 4H | ||
| c (α-CH₂ - propyl) | ~1.9 | Triplet (t) | 4H | ||
| d (O-CH₂) | ~4.1 | Quartet (q) | 4H | ||
| e (O-CH₂-CH₃) | ~1.2 | Triplet (t) | 6H | ||
| Diethyl Dimethylmalonate | ![]() | a (α-CH₃) | 1.42 | Singlet (s) | 6H |
| b (O-CH₂) | 4.18 | Quartet (q) | 4H | ||
| c (O-CH₂-CH₃) | 1.25 | Triplet (t) | 6H | ||
| Diethyl Dibenzylmalonate | ![]() | a (α-CH₂) | 3.29 | Singlet (s) | 4H |
| b (O-CH₂) | 4.15 | Quartet (q) | 4H | ||
| c (O-CH₂-CH₃) | 1.20 | Triplet (t) | 6H | ||
| d (Aromatic-H) | 7.2-7.4 | Multiplet (m) | 10H |
Experimental Protocols
Standard Operating Procedure for ¹H NMR Spectroscopy
A detailed methodology for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation and purity assessment.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or measure approximately 0.1 mL of the liquid sample into a clean, dry vial.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.
2. Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of acquisition parameters for a ¹H NMR experiment.
3. Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This can be performed manually or using an automated shimming routine.
-
Set the receiver gain to an appropriate level to avoid signal clipping.
-
Acquire the free induction decay (FID) data. A typical ¹H experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
Visualizing Structural Relationships and ¹H NMR Signals
The following diagrams illustrate the chemical structures and the distinct proton environments that give rise to the observed ¹H NMR signals.
A Comparative Guide to the 13C NMR Analysis of Diethyl Dipropylmalonate
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of diethyl dipropylmalonate. Targeted at researchers, scientists, and professionals in drug development, this document summarizes predicted spectral data and offers a comparison with related malonic esters. The information is compiled from publicly available chemical databases and general spectroscopic principles.
Predicted 13C NMR Chemical Shifts for this compound
The 13C NMR spectrum of this compound (C13H24O4) is predicted to show six unique carbon signals corresponding to its symmetrical structure. The chemical shifts are estimated based on the analysis of structurally similar compounds and established substituent effects in 13C NMR spectroscopy.
Table 1: Predicted 13C NMR Chemical Shifts for this compound and Comparison with Other Malonic Esters
| Carbon Atom (IUPAC Numbering) | Predicted Chemical Shift (ppm) for this compound | Diethyl Malonate (ppm) | Diethyl Diethylmalonate (ppm) | Diethyl Methylmalonate (ppm) |
| C=O (Ester Carbonyl) | ~170 | 167.3 | 171.4 | 170.2 |
| C(CH2CH2CH3)2 (Quaternary α-Carbon) | ~55 | 41.6 (CH2) | 52.8 | 48.9 (CH) |
| O-C H2CH3 (Ethyl Methylene) | ~61 | 61.4 | 61.2 | 61.3 |
| C H2CH2CH3 (Propyl Methylene, α to C) | ~35 | - | 24.5 (Ethyl CH2) | 13.7 (Methyl) |
| CH2C H2CH3 (Propyl Methylene, β to C) | ~17 | - | 8.5 (Ethyl CH3) | - |
| CH2CH2C H3 (Propyl Methyl) | ~14 | 14.1 | - | - |
| O-CH2C H3 (Ethyl Methyl) | ~14 | 14.1 | 8.5 | 14.1 |
Note: The chemical shifts for diethyl malonate, diethyl diethylmalonate, and diethyl methylmalonate are sourced from publicly available spectral data. The predictions for this compound are estimates and may vary from experimental values.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a 13C NMR spectrum of a small organic molecule like this compound.[1][2]
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a 400 MHz (or higher field) spectrometer.
-
The instrument should be tuned to the 13C frequency.
-
Standard room temperature (e.g., 298 K) is usually sufficient.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.[2]
-
Key acquisition parameters to consider include:
-
Spectral Width: Typically 0 to 220 ppm for organic molecules.[3]
-
Number of Scans (ns): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a common starting point. For quantitative analysis, longer delays (≥ 5 times the longest T1) are necessary.[4]
-
Acquisition Time (aq): Typically 1-2 seconds.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Integrate the peaks if quantitative information is desired, though standard 13C NMR is not inherently quantitative without specific experimental setups.[2][4]
Structural Representation and Predicted 13C NMR Signals
The following diagram illustrates the chemical structure of this compound and the predicted 13C NMR signals corresponding to each unique carbon environment.
Figure 1: Structure of this compound with predicted 13C NMR signals.
Discussion
The 13C NMR spectrum provides direct information about the carbon skeleton of a molecule.[3] For this compound, the key features to note are:
-
Carbonyl Signal: The ester carbonyl carbons are expected to resonate furthest downfield, around 170 ppm, which is characteristic for this functional group.[5]
-
Quaternary Carbon: The central quaternary carbon, bonded to the two propyl groups and two carboxyl groups, is predicted to appear around 55 ppm. Due to the absence of attached protons, this signal is expected to be of lower intensity in a standard proton-decoupled spectrum.
-
Ethyl and Propyl Groups: The methylene carbons of the ethyl groups attached to the ester oxygens are expected around 61 ppm. The propyl groups will show three distinct signals for the methylene and methyl carbons, with the chemical shifts decreasing as the distance from the electron-withdrawing ester functionality increases.
By comparing the experimental 13C NMR spectrum of a synthesized sample with the predicted values and the data from related malonic esters, researchers can confirm the structure and purity of this compound. This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including barbiturates.[6][7][8]
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. sc.edu [sc.edu]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. pschemicals.com [pschemicals.com]
- 7. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]
- 8. This compound | 6065-63-0 [chemicalbook.com]
Navigating the Analytical Landscape: A Comparative Guide to Diethyl Dipropylmalonate Characterization
For researchers, scientists, and drug development professionals engaged in the analysis of small molecules, this guide provides a comparative overview of analytical techniques for diethyl dipropylmalonate. It offers a detailed examination of mass spectrometry data alongside alternative methods, supported by experimental protocols to aid in methodological selection and application.
This compound, with the chemical formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol , is a diethyl ester of dipropylmalonic acid.[1] Accurate and reliable analytical methods are paramount for its characterization and quantification in various matrices. This guide focuses on mass spectrometry as a primary analytical tool and compares it with other viable techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its unambiguous identification.
Key Mass Spectral Data
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity |
| 173 | [M - C₃H₇ - C₂H₄O₂]⁺ | High |
| 55 | [C₄H₇]⁺ | Medium |
| 29 | [C₂H₅]⁺ | Medium |
Note: The relative intensities are qualitative descriptions based on the available data.
A crucial fragmentation pathway for 2-substituted diethyl malonate derivatives involves the loss of the diethyl malonate moiety, which can serve as a characteristic "fingerprint" for identification.
Comparison with Alternative Analytical Methods
While GC-MS is a robust method, other techniques offer complementary information and may be more suitable for specific analytical challenges.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separates compounds by gas chromatography and identifies them by mass spectrometry. | High sensitivity and specificity, provides structural information through fragmentation. | Requires volatile and thermally stable analytes. |
| HPLC | Separates compounds based on their differential partitioning between a mobile and stationary phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Lower resolution than GC for some compounds, may require chromophores for UV detection. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structure elucidation and quantification without the need for reference standards (qNMR). | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | Provides information about the functional groups present in a molecule. | Limited specificity for complex molecules, primarily used for qualitative analysis. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a sample.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane). The concentration should be in the range of 1-10 µg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., from the NIST library). For quantification, a calibration curve should be prepared using standard solutions of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound, particularly in mixtures with non-volatile components.
Instrumentation: An HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time compared to a standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound.
Instrumentation: An NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.
Visualizing the Analytical Workflow
To illustrate the logical flow of a typical analytical process for characterizing this compound, the following diagrams are provided.
Caption: Workflow for GC-MS analysis.
Caption: Comparison of analytical methods.
References
Comparative analysis of diethyl dipropylmalonate synthesis routes
A Comparative Analysis of Synthesis Routes for Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis routes for this compound, a key intermediate in the production of various organic compounds, including pharmaceuticals like anticonvulsant drugs.[1][2] The primary focus is on the widely utilized malonic ester synthesis, specifically the dialkylation of diethyl malonate with propyl halides.[3][4][5] An alternative, though less detailed in the surveyed literature, is the esterification of dipropylmalonic acid.[1]
Overview of Synthesis Strategies
The synthesis of this compound predominantly follows the classical malonic ester synthesis pathway. This method involves the sequential alkylation of diethyl malonate using a suitable base and an alkylating agent. The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for its easy conversion into a nucleophilic enolate by a moderately strong base, which then reacts with an alkyl halide.[3] To obtain the dipropyl derivative, this process is performed sequentially.
A conceptual alternative involves the direct esterification of dipropylmalonic acid with ethanol in the presence of an acid catalyst.[1] However, detailed experimental data for this route is less commonly reported in readily available literature compared to the alkylation route.
Comparative Data of Alkylation Routes
The choice of base and solvent significantly influences the reaction's efficiency, yield, and potentially the purity of the final product. Below is a summary of different conditions reported for the synthesis of this compound via the alkylation of diethyl malonate with a propyl halide (e.g., 1-bromopropane).
| Route | Base | Solvent | Alkylating Agent | Key Reaction Conditions | Reported Yield (Crude) | Reference |
| 1 | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 1-Bromopropane | Reflux, supplementary addition of reagents | 83.6% | [6] |
| 2 | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 1-Bromopropane | Reflux, supplementary addition of reagents | 80.2% | [6] |
| 3 | Sodium tert-butoxide (t-BuONa) | tert-Butanol (t-BuOH) | Not specified | Not specified | Not specified | [6] |
Note: The yields reported are for the crude product and may vary based on the scale of the reaction, purity of reagents, and specific workup procedures.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different base-solvent systems, based on reported procedures.
Route 1: Synthesis using Sodium Ethoxide in Ethanol
Principle: Diethyl malonate is deprotonated by sodium ethoxide in ethanol to form the corresponding enolate. This enolate then undergoes nucleophilic substitution with 1-bromopropane. The process is repeated to introduce the second propyl group.
Procedure: [6]
-
To a 500 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 60 mL of ethanol.
-
With stirring, add 10 g (62.5 mmol, 1.0 eq) of diethyl malonate, 15.3 g (125 mmol, 2.0 eq) of 1-bromopropane, and 8.5 g (125 mmol, 2.0 eq) of sodium ethoxide.
-
Heat the mixture to reflux.
-
After 5 hours of reflux, add an additional 3.8 g (31.8 mmol, 0.5 eq) of 1-bromopropane and 2.1 g (31.8 mmol, 0.5 eq) of sodium ethoxide.
-
Continue refluxing for another 4 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated salts.
-
Wash the filter cake with 50 mL of ethyl acetate and combine the filtrates.
-
Wash the combined filtrate twice with 50 mL of water, followed by two washes with 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Route 2: Synthesis using Sodium Methoxide in Methanol
Principle: Similar to Route 1, this method utilizes sodium methoxide as the base and methanol as the solvent. The reaction proceeds through the formation of the diethyl malonate enolate followed by alkylation.
Procedure: [6]
-
In a 500 mL three-necked flask, add 55 mL of methanol.
-
With stirring, add 10 g (62.5 mmol, 1.0 eq) of diethyl malonate, 15.3 g (125 mmol, 2.0 eq) of 1-bromopropane, and 6.75 g (125 mmol, 2.0 eq) of sodium methoxide.
-
Heat the mixture to reflux.
-
After 5 hours, add an additional 3.8 g (31.8 mmol, 0.5 eq) of 1-bromopropane and 1.69 g (31.8 mmol, 0.5 eq) of sodium methoxide.
-
Continue to reflux for another 3.5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter.
-
Wash the filter cake with 50 mL of ethyl acetate.
-
Combine the filtrates and wash twice with 50 mL of water and twice with 50 mL of saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
Logical Workflow for Synthesis Route Comparison
The following diagram illustrates the decision-making process and workflow for comparing different synthesis routes for this compound.
Discussion
The alkylation of diethyl malonate is a robust and well-established method for the synthesis of this compound. The choice between sodium ethoxide in ethanol and sodium methoxide in methanol may depend on factors such as cost, availability of reagents, and desired reaction kinetics. While the reported crude yields are comparable, further purification would be necessary to determine the most efficient process in terms of pure product yield. The use of sodium tert-butoxide, a stronger and more sterically hindered base, might offer advantages in specific contexts, potentially leading to cleaner reactions, but detailed comparative data was not available in the initial survey.
The esterification of dipropylmalonic acid presents a conceptually simpler, one-step process. However, the availability and cost of the starting dipropylmalonic acid are critical considerations. This route might be more viable if dipropylmalonic acid is a readily available starting material.
For researchers and drug development professionals, the selection of a synthesis route will depend on a multi-faceted analysis of yield, purity, cost, scalability, and safety. The data and protocols presented here provide a foundation for such a comparative evaluation. It is recommended to perform small-scale trials and detailed analytical characterization (e.g., NMR, GC-MS) to validate and optimize the chosen route for specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Diethyl 2,2-Dipropylmalonate Exporter | Diethyl 2,2-Dipropylmalonate Exporting Company | Diethyl 2,2-Dipropylmalonate International Distributor [multichemexports.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. CN103183612A - Dipropylmalonic acid diester preparation method - Google Patents [patents.google.com]
A Comparative Guide to Diethyl Dipropylmalonate and Other Malonic Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical compounds, malonic esters are indispensable building blocks. Their utility stems from the reactivity of the α-carbon, which allows for the facile formation of carbon-carbon bonds. This guide provides an objective comparison of diethyl dipropylmalonate with other commonly used malonic esters, such as diethyl malonate, dimethyl malonate, and diethyl ethylmalonate. The performance of these esters will be evaluated in key synthetic transformations, supported by experimental data to inform the selection of the most appropriate reagent for specific research and development applications.
Performance Comparison in Key Reactions
The choice of malonic ester can significantly influence reaction outcomes, including product yields and reaction times. The following tables summarize quantitative data for common reactions involving malonic esters. Direct comparative data for this compound under identical conditions is often proprietary or not widely published; therefore, performance is also assessed based on established principles of organic chemistry, such as steric hindrance.
Table 1: Alkylation Reactions
Alkylation of the α-carbon is a cornerstone of malonic ester synthesis. The steric bulk of the substituents on the malonic ester can affect the rate and yield of this reaction.
| Malonic Ester | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| Diethyl Malonate | Ethyl Bromide | Sodium Ethoxide | Ethanol | Not Specified | 75% (diethyl diethylmalonate) | [1] |
| Diethyl Malonate | Methyl Bromide | Sodium Ethoxide | Ethanol | 4 | 97% (diethyl methylmalonate) | [2] |
| Diethyl Malonate | Benzyl Chloride | TEBAC (Phase Transfer Catalyst) | Microwave | Not Specified | High (monobenzylation) | [3] |
| This compound | N/A (Already Dialkylated) | N/A | N/A | N/A | N/A | [4] |
Note: this compound is a pre-dialkylated malonic ester and would not typically be used in further alkylation reactions at the α-carbon.
Table 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group. The reactivity of the malonic ester is a key factor in this reaction.
| Malonic Ester | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| Diethyl Malonate | Various Aromatic/Aliphatic | Immobilized Gelatine | DMSO | Not Specified | 85-89% | [5] |
| Diethyl Malonate | Various Aromatic/Aliphatic | Immobilized BSA | DMSO | Not Specified | 85-89% | [6] |
| This compound | Benzaldehyde | Piperidine | Toluene | Not Specified | Lower yields expected due to steric hindrance | [4][7] |
Table 3: Synthesis of Barbiturates
The condensation of disubstituted malonic esters with urea is a classic method for synthesizing barbiturates. The nature of the substituents on the malonic ester determines the properties of the resulting barbiturate.
| Malonic Ester Derivative | Urea | Base | Yield (%) | Resulting Barbiturate | Reference(s) |
| Diethyl Malonate | Urea | Sodium Ethoxide | 72-78% | Barbituric Acid | [8] |
| Diethyl ethylphenylmalonate | Urea | Sodium Methoxide | 17.45% | Phenobarbital | [8] |
| Diethyl pentyl malonate | Methyl urea | Sodium Methoxide | 86% | 1-Methyl-5-pentyl barbituric acid | [9] |
| Diethyl ethyl(1-methylbutyl)malonate | Urea | Sodium Ethoxide | ~77% (from crude) | Pentobarbital | [10] |
| This compound | Urea | Sodium Ethoxide | Not Specified | 5,5-Dipropylbarbituric Acid | [4] |
Note: this compound is a direct precursor to 5,5-dipropylbarbituric acid. While a specific yield is not cited in the available literature, the synthesis follows the general procedure for barbiturate synthesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key reactions involving malonic esters.
Protocol 1: Malonic Ester Synthesis - Dialkylation of Diethyl Malonate
This protocol describes the synthesis of a dialkylated malonic ester, such as this compound, from diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Propyl bromide (or other suitable alkyl halide)
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Enolate Formation (First Alkylation): In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes to form the enolate.[11]
-
First Alkylation: Add one equivalent of propyl bromide dropwise to the enolate solution. Heat the mixture to reflux for 2-4 hours.[11]
-
Enolate Formation (Second Alkylation): After the first alkylation is complete (monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide and stir for 30 minutes.[11]
-
Second Alkylation: Add the second equivalent of propyl bromide dropwise and heat the mixture to reflux for 2-4 hours.[11]
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.[11]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.[11]
Protocol 2: Synthesis of Barbiturates - Preparation of 5,5-Disubstituted Barbituric Acid
This protocol outlines the general synthesis of a barbiturate from a disubstituted malonic ester, such as this compound.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Condensation: To the sodium ethoxide solution, add this compound, followed by a solution of dry urea in hot absolute ethanol.[8][10]
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 2-40 hours, depending on the specific substrates and scale).[10]
-
Work-up: After the reaction is complete, remove the ethanol by distillation. Dissolve the residue in water.[10]
-
Precipitation: Acidify the aqueous solution with hydrochloric acid to a pH of 3-4 to precipitate the crude barbiturate.[10]
-
Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from an aqueous ethanol solution.[10]
Visualizing Synthetic Pathways
Diagrams of experimental workflows and reaction pathways provide a clear and concise overview of the synthetic process.
Caption: General workflow for malonic ester synthesis.
Caption: Synthesis of barbiturates from malonic esters.
Conclusion
This compound serves as a valuable, pre-dialkylated building block for the synthesis of specific target molecules, most notably 5,5-dipropylbarbituric acid. Its primary advantage lies in circumventing the need for a separate dialkylation step, which can sometimes lead to mixtures of mono- and di-alkylated products. However, the steric hindrance imparted by the two propyl groups can be a disadvantage in reactions requiring nucleophilic attack at the α-carbon, such as the Knoevenagel condensation, where lower reactivity and yields can be anticipated compared to less substituted malonic esters like diethyl malonate or dimethyl malonate. The choice between this compound and other malonic esters will ultimately depend on the specific synthetic target and the desired reaction pathway. For the direct synthesis of 5,5-dipropyl substituted compounds, this compound is the logical choice. For syntheses requiring subsequent alkylations or condensations where steric hindrance may be a limiting factor, starting with a less substituted malonic ester is generally more favorable.
References
- 1. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Diethyl Malonate and Diethyl Dipropylmalonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, malonic esters are indispensable building blocks. Their reactivity, centered around the active methylene group, allows for a diverse range of molecular architectures. This guide provides an objective comparison of the reactivity of two key malonic acid derivatives: diethyl malonate and diethyl dipropylmalonate. The inclusion of two propyl groups on the α-carbon in this compound introduces significant steric hindrance, which profoundly alters its reactivity profile compared to the unsubstituted parent compound. This analysis is supported by experimental data and detailed protocols to aid in the selection of the appropriate reagent for specific synthetic strategies.
Core Reactivity Principles: A Tale of Two Structures
The fundamental difference in the reactivity of diethyl malonate and this compound lies in the substitution at the α-carbon. Diethyl malonate possesses two acidic protons on the methylene group, making it an excellent substrate for a variety of reactions, most notably the malonic ester synthesis. In contrast, this compound has no α-hydrogens, a structural feature that dictates its reactivity, or lack thereof, in certain transformations.
Diethyl Malonate: The presence of two electron-withdrawing ester groups flanking the methylene group in diethyl malonate significantly increases the acidity of the α-hydrogens (pKa ≈ 13).[1] This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[2][3] This enolate is a potent nucleophile, readily undergoing alkylation with primary and secondary alkyl halides.[2][4] The process can be repeated to introduce a second, different alkyl group, offering a high degree of synthetic versatility.[5]
This compound: As a dialkylated derivative, this compound lacks the acidic α-protons that are the cornerstone of diethyl malonate's reactivity in enolate-based reactions.[6] Consequently, it cannot be further alkylated at the α-position. Its reactivity is primarily confined to transformations of the ester functionalities, namely hydrolysis and subsequent decarboxylation of the resulting malonic acid derivative.[7]
Comparative Performance Data
The following table summarizes the key differences in reactivity based on available experimental data and established chemical principles. It is important to note that direct, side-by-side quantitative comparisons of reaction kinetics for these two compounds under identical conditions are scarce in the literature. The data presented is a composite from various sources and aims to provide a clear comparative overview.
| Reaction | Diethyl Malonate | This compound | Key Differences & Considerations |
| α-Alkylation | Readily undergoes mono- and dialkylation with alkyl halides in the presence of a base (e.g., sodium ethoxide).[8][9] Yields are generally high with primary alkyl halides.[10] | Does not undergo α-alkylation due to the absence of acidic α-protons. | This is the most significant difference in their synthetic utility. Diethyl malonate is a versatile precursor for substituted acetic acids, while this compound is used when a dipropyl-substituted acetic acid is the target. |
| Hydrolysis to Malonic Acid | Can be hydrolyzed to malonic acid under acidic or basic conditions. The reaction typically requires heating.[11][12] | Can be hydrolyzed to dipropylmalonic acid. The steric hindrance from the two propyl groups can make hydrolysis more challenging, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) compared to diethyl malonate.[13] | Steric hindrance around the carbonyl groups in this compound is expected to slow down the rate of both acid- and base-catalyzed hydrolysis compared to diethyl malonate.[14][15] |
| Decarboxylation of the corresponding Malonic Acid | Malonic acid readily decarboxylates upon heating (typically > 140 °C) to yield acetic acid and carbon dioxide.[16] | Dipropylmalonic acid also undergoes decarboxylation upon heating to yield 2,2-dipropylacetic acid. Due to the steric strain imposed by the two propyl groups, the decarboxylation of dialkylated malonic acids often requires higher temperatures (e.g., >150 °C) compared to unsubstituted malonic acid.[7] | The increased steric bulk in dipropylmalonic acid can influence the stability of the transition state for decarboxylation, necessitating more vigorous thermal conditions.[7] |
| Condensation with Urea (Barbiturate Synthesis) | A classic substrate for the synthesis of barbituric acid and its derivatives through condensation with urea in the presence of a strong base. | Can be used to synthesize 5,5-dipropylbarbituric acid, a derivative of barbituric acid. | The general reaction proceeds for both, but the specific conditions and yields may vary depending on the steric and electronic properties of the malonic ester. |
Experimental Protocols
Alkylation of Diethyl Malonate (Synthesis of Diethyl Propylmalonate)
This protocol describes the mono-alkylation of diethyl malonate with propyl bromide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Propyl bromide
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
After the addition is complete, add propyl bromide dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl propylmalonate.
-
Purify the product by vacuum distillation.
Hydrolysis of this compound to Dipropylmalonic Acid
This protocol is adapted from a patented procedure for the synthesis of dipropylmalonic acid.[13]
Materials:
-
This compound
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide in water.
-
Add this compound to the sodium hydroxide solution.
-
Heat the mixture to reflux and maintain reflux for 6 hours. During this time, the pH of the reaction mixture will decrease.
-
After the reflux period, cool the reaction mixture to 12 °C.
-
Slowly acidify the mixture with concentrated hydrochloric acid to a pH of 1.8, while maintaining the temperature below 20 °C.
-
Continue stirring the mixture at this temperature for an additional 2 hours to allow for complete precipitation of the product.
-
Collect the precipitated dipropylmalonic acid by filtration and wash the filter cake with cold water.
-
Dry the product in a vacuum oven at 60-70 °C.
Visualizing the Reactivity Pathways
The following diagrams, generated using the DOT language, illustrate the key reactivity pathways of diethyl malonate and the structural reason for the different reactivity of this compound.
Conclusion
The choice between diethyl malonate and this compound is fundamentally dictated by the desired synthetic outcome. Diethyl malonate is a versatile and highly reactive building block for the synthesis of a wide array of mono- and disubstituted acetic acids via the malonic ester synthesis. Its reactivity is a direct consequence of its acidic α-protons.
Conversely, this compound, lacking these acidic protons, is unreactive towards further α-alkylation. Its utility lies in being a precursor to dipropylmalonic acid and, subsequently, 2,2-dipropylacetic acid. The steric hindrance imparted by the two propyl groups influences its reactivity, generally requiring more forcing conditions for hydrolysis and decarboxylation compared to its unsubstituted counterpart. This guide provides the necessary comparative data and experimental frameworks to enable researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 12. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]
- 14. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
The Impact of Leaving Group Choice on Malonic Ester Alkylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a fundamental aspect of organic synthesis. The malonic ester synthesis, a robust and versatile method for the preparation of substituted carboxylic acids, relies on the efficient alkylation of a malonic ester enolate. The selection of the leaving group on the alkylating agent is a critical parameter that profoundly influences reaction kinetics and overall product yield. This guide presents an objective comparison of common leaving groups employed in the alkylation of malonic esters, supported by experimental data and detailed methodologies.
The alkylation of a malonic ester is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction rate is dependent on the concentrations of both the malonic ester enolate and the alkylating agent. A good leaving group is a species that is a weak base and is stable in solution after detaching from the alkyl group, which serves to stabilize the transition state and lower the activation energy of the reaction.[1]
Quantitative Comparison of Leaving Group Performance
The efficacy of various leaving groups in the alkylation of diethyl malonate can be quantitatively evaluated by comparing reaction rates and yields under standardized conditions. The following table summarizes the relative reactivity of common leaving groups.
| Leaving Group | Substrate Example | Relative Rate Constant (krel) | Typical Yield (%) | pKa of Conjugate Acid (approx.) |
| Iodide (I⁻) | Ethyl iodide | ~5 | >90 | -10 |
| Bromide (Br⁻) | Ethyl bromide | 1 | 85-90 | -9 |
| Tosylate (OTs⁻) | Ethyl tosylate | ~0.7 | 80-85 | -2.8 |
| Chloride (Cl⁻) | Ethyl chloride | ~0.01 | <50 | -7 |
Note: Relative rate constants are approximate and can vary with specific reaction conditions. The rate constant for ethyl bromide is set to 1 for comparison. Yields are typical for the alkylation of diethyl malonate under standard conditions.
As the data indicates, iodide is an exceptional leaving group, resulting in the fastest reaction rates and highest yields.[1] This is attributed to the high stability of the iodide anion, which is a very weak base.[1] Bromide is also a highly effective leaving group and is frequently used due to its favorable balance of reactivity and cost.[1] Sulfonate esters, such as tosylates, are also excellent leaving groups due to the resonance stabilization of the resulting anion.[1] While slightly less reactive than bromide in this context, they are often preferred for their ease of preparation from alcohols and their crystalline nature, which can simplify purification.[1] Chlorides are considerably less reactive, and fluorides are generally considered poor leaving groups for SN2 reactions due to the high strength of the carbon-fluorine bond and the greater basicity of the fluoride ion.[1]
Experimental Protocols
To facilitate a comparative analysis of leaving group efficacy, the following detailed experimental protocols for the alkylation of diethyl malonate are provided.
General Procedure for the Alkylation of Diethyl Malonate
This procedure can be adapted for various primary alkyl halides and sulfonates.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (21% solution in ethanol or freshly prepared from sodium and absolute ethanol)
-
Anhydrous ethanol
-
Alkylating agent (e.g., ethyl iodide, ethyl bromide, ethyl tosylate)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (50 mL).
-
Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.
-
Add diethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the alkylating agent (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Separate the organic layer and wash it with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or column chromatography.[1]
Kinetic Study Protocol: A Comparative Analysis of Reaction Rates
To quantitatively compare the rates of reaction for different leaving groups, a kinetic study can be performed by monitoring the disappearance of the malonic ester enolate or the appearance of the product over time.
Procedure:
-
Prepare separate stock solutions of the sodium diethyl malonate enolate and the different alkylating agents (e.g., ethyl iodide, ethyl bromide, ethyl tosylate) in anhydrous ethanol at a known concentration.
-
Equilibrate the solutions to a constant temperature in a thermostated water bath.
-
Initiate the reaction by mixing equal volumes of the enolate solution and the respective alkylating agent solution in a reaction vessel within the water bath.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the product or the remaining starting material.
-
Plot the concentration of the product versus time for each leaving group.
-
Determine the initial rate of reaction for each leaving group from the slope of the initial linear portion of the concentration-time plot.
-
Calculate the relative rate constants by normalizing the determined rates to a reference leaving group (e.g., bromide).[1]
Visualizing the Reaction Pathway and Experimental Workflow
The following diagrams illustrate the key chemical transformations and the general experimental workflow for the malonic ester alkylation.
Caption: General mechanism of malonic ester alkylation.
Caption: Experimental workflow for malonic ester alkylation.
References
Navigating Purity Assessment: A Comparative Guide to the Validation of Diethyl Dipropylmalonate Using GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the path to discovery and production. Diethyl dipropylmalonate, a key building block in the synthesis of various active pharmaceutical ingredients, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of this compound purity, supported by experimental protocols and data to inform your selection of the most suitable method.
The primary method for synthesizing this compound involves the alkylation of diethyl malonate with a propyl halide, such as n-propyl bromide. This process can lead to a range of potential impurities, including unreacted starting materials and incompletely alkylated byproducts. Therefore, a robust analytical method is essential to accurately quantify the purity of the final product and ensure the reliability of subsequent synthetic steps.
Performance Comparison: GC-MS vs. Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and definitive identification based on mass spectra. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present viable options with their own distinct advantages.
The following table summarizes the key performance characteristics of these methods for the purity analysis of this compound.
| Parameter | GC-MS | HPLC-UV | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Separation by polarity-based partitioning between a stationary and mobile phase, with UV detection. | Quantitation based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Selectivity | High (mass spectral data provides structural information). | Moderate to High (dependent on chromatographic resolution). | High (specific resonance signals for the analyte and internal standard). |
| Sensitivity | High (typically ng to pg level). | Moderate (typically µg to ng level). | Moderate (typically mg to µg level). |
| Quantitation | Excellent linearity and precision with appropriate internal standards. | Good linearity and precision. | High accuracy and precision, can be a primary ratio method. |
| Sample Throughput | Moderate (run times are typically in the range of 15-30 minutes). | High (run times can be shorter, around 5-15 minutes). | Low to Moderate (requires careful sample preparation and longer acquisition times for high precision). |
| Impurity Detection | Excellent for volatile and semi-volatile impurities. | Good for a wider range of polar and non-polar impurities. | Can detect and quantify impurities with distinct NMR signals. |
| Instrumentation Cost | High | Moderate to High | Very High |
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for each analytical technique are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantitative determination of this compound purity and the identification of potential process-related impurities.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a suitable solvent, such as ethyl acetate, to achieve a concentration of 1 mg/mL.
-
If an internal standard is used for quantification, add a known concentration of a suitable standard (e.g., tetradecane) to the sample solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method provides an alternative approach for purity assessment, particularly for less volatile impurities.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Quantitative ¹H-NMR (qNMR) Protocol
qNMR offers a highly accurate method for purity determination without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 64 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
3. Data Analysis:
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow
To better understand the logical flow of the purity validation process, the following diagrams illustrate the experimental workflows for GC-MS analysis and the decision-making process for selecting an appropriate analytical method.
Conclusion
The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. GC-MS stands out for its high sensitivity and selectivity, making it an excellent choice for identifying and quantifying volatile and semi-volatile impurities. HPLC-UV offers a complementary technique, particularly for a broader range of impurities, and often with higher throughput. For the highest accuracy and as a primary method for purity assignment, qNMR is unparalleled, though it comes with higher instrumentation costs and lower throughput. By understanding the strengths and limitations of each technique and utilizing the provided experimental protocols, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their this compound.
A Comparative Guide to Acetoacetic Ester and Malonic Ester Syntheses for Researchers and Drug Development Professionals
The acetoacetic ester synthesis and the malonic ester synthesis are two cornerstone carbon-carbon bond-forming reactions in organic chemistry. Both methodologies leverage the enhanced acidity of α-hydrogens in β-dicarbonyl compounds to generate stabilized enolates, which can be subsequently alkylated. Despite their mechanistic similarities, the subtle differences in their starting materials lead to distinct and valuable product classes, making them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides an objective comparison of these two powerful synthetic strategies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their synthetic goals.
Core Principles and Mechanistic Overview
Both syntheses proceed through a similar three-step sequence: enolate formation, alkylation, and a final hydrolysis and decarboxylation step. The key distinction lies in the starting ester, which dictates the final product. The acetoacetic ester synthesis utilizes an ester of acetoacetic acid (a β-keto ester) to produce α-substituted or α,α-disubstituted ketones.[1][2] In contrast, the malonic ester synthesis employs a diester of malonic acid to yield substituted acetic acids.[3][4]
The enhanced acidity of the α-protons in both starting materials (pKa ≈ 11 for ethyl acetoacetate and pKa ≈ 13 for diethyl malonate) allows for the use of moderately strong alkoxide bases, such as sodium ethoxide, for deprotonation.[5] The resulting resonance-stabilized enolate acts as a potent nucleophile, readily undergoing SN2 reaction with primary or secondary alkyl halides.[4][6] A significant advantage of both methods is the potential for a second alkylation by repeating the deprotonation and alkylation steps before the final hydrolysis and decarboxylation.[2][7]
Acetoacetic Ester Synthesis: A Pathway to Ketones
This synthesis is a versatile method for preparing monosubstituted or disubstituted methyl ketones.[8]
General Reaction Scheme:
The overall transformation can be summarized as follows:
-
Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of the acetoacetic ester.
-
Alkylation: The resulting enolate attacks an alkyl halide in an SN2 reaction.
-
Hydrolysis and Decarboxylation: Acid- or base-catalyzed hydrolysis of the ester to a β-keto acid, followed by heating, leads to decarboxylation and the formation of the final ketone product.[6]
Caption: General workflow of the acetoacetic ester synthesis.
Malonic Ester Synthesis: A Route to Carboxylic Acids
This synthesis is a reliable method for the preparation of substituted carboxylic acids.[3]
General Reaction Scheme:
The reaction proceeds through the following key stages:
-
Enolate Formation: Deprotonation of the malonic ester at the α-carbon using a suitable base.
-
Alkylation: Nucleophilic attack of the enolate on an alkyl halide.
-
Hydrolysis and Decarboxylation: Hydrolysis of the diester to a dicarboxylic acid, which upon heating, readily decarboxylates to the final carboxylic acid product.[4]
Caption: General workflow of the malonic ester synthesis.
Quantitative Performance Comparison
The choice between these two syntheses often depends on the desired final product. However, understanding the typical yields and potential side reactions is crucial for experimental design.
| Feature | Acetoacetic Ester Synthesis | Malonic Ester Synthesis |
| Starting Material | Ethyl acetoacetate (or other β-keto esters) | Diethyl malonate (or other malonic esters) |
| Final Product | Substituted methyl ketones[8] | Substituted acetic acids[3] |
| Typical Alkylating Agents | Primary and secondary alkyl halides | Primary and secondary alkyl halides |
| Common Base | Sodium ethoxide | Sodium ethoxide |
| Potential Side Reactions | Dialkylation, O-alkylation[9] | Dialkylation[3] |
Representative Yields
| Synthesis | Alkyl Halide | Product | Reported Yield (%) |
| Acetoacetic Ester | n-Butyl bromide | Ethyl n-butylacetoacetate | 69-72%[10] |
| Malonic Ester | Methyl bromide | Ethyl methylmalonate | 79-83%[11] |
| Malonic Ester | Ethyl iodide | Diethyl ethylmalonate | ~88% (calculated from 15g product)[12] |
| Malonic Ester | Ethyl iodide (dialkylation) | Diethyl diethylmalonate | 83%[13] |
Note: Yields are highly dependent on specific reaction conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of Ethyl n-Butylacetoacetate (Acetoacetic Ester Synthesis)
This protocol is adapted from Organic Syntheses.[10]
Materials:
-
Absolute ethanol: 2.5 L
-
Sodium metal: 115 g (5 gram atoms)
-
Ethyl acetoacetate: 650 g (5 moles)
-
n-Butyl bromide: 750 g (5.47 moles)
-
Calcium chloride
Equipment:
-
5-L round-bottomed flask
-
Efficient mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Heating mantle or steam bath
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In the 5-L round-bottomed flask equipped with a stirrer and reflux condenser (with a calcium chloride tube), place 2.5 L of absolute ethanol. Gradually add 115 g of sodium metal in small pieces. This process may take 3-4 hours.
-
Addition of Ethyl Acetoacetate: Once all the sodium has dissolved, add 650 g of ethyl acetoacetate to the sodium ethoxide solution.
-
Alkylation: Start the stirrer and heat the solution to a gentle boil. Add 750 g of n-butyl bromide dropwise from the separatory funnel over approximately 2 hours.
-
Reaction Completion: Continue refluxing and stirring until a sample of the solution is neutral to moist litmus paper (typically 6-10 hours).
-
Work-up:
-
Cool the reaction mixture and decant the solution from the precipitated sodium bromide.
-
Wash the salt with 100 mL of absolute ethanol and add the washings to the main solution.
-
Remove the ethanol by distillation from a steam bath using a short column.
-
-
Purification: The crude residue can be used directly for hydrolysis and decarboxylation. For purification of the ester, distill the crude product under reduced pressure. Collect the fraction boiling at 112–117 °C/16 mm Hg. The expected yield is 642–672 g (69–72%).
Protocol 2: Synthesis of Diethyl Ethylmalonate (Malonic Ester Synthesis)
This protocol is a representative procedure for the monoalkylation of diethyl malonate.[12]
Materials:
-
Absolute ethanol: 25 g
-
Sodium metal: 2.3 g
-
Diethyl malonate: 16 g
-
Ethyl iodide (or ethyl bromide): 20 g
-
Diethyl ether
-
Water
Equipment:
-
Small flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: Dissolve 2.3 g of sodium in 25 g of absolute ethanol in a flask fitted with a reflux condenser and dropping funnel.
-
Enolate Formation: Gradually add 16 g of cooled diethyl malonate to the sodium ethoxide solution. A voluminous paste of sodium malonic ester will form.
-
Alkylation: Add 20 g of ethyl iodide (or an equimolar amount of ethyl bromide) in small portions from the dropping funnel while shaking the mixture.
-
Reaction Completion: Heat the reaction mixture until the solution is no longer alkaline (approximately 1-2 hours).
-
Work-up:
-
Remove the ethanol by evaporation.
-
Treat the residue with water and extract the product with diethyl ether.
-
-
Purification: Evaporate the ether and distill the residue, collecting the fraction boiling at 206-208 °C. The expected yield of diethyl ethylmalonate is approximately 15 g.
Applications in Drug Development
Both syntheses are pivotal in the pharmaceutical industry for the construction of a wide array of therapeutic agents.
Malonic Ester Synthesis in Pharmaceutical Manufacturing
A classic application of the malonic ester synthesis is in the production of barbiturates, a class of drugs that act as central nervous system depressants.[3] The synthesis of phenobarbital , an anticonvulsant drug, involves the dialkylation of a malonate derivative followed by condensation with urea to form the barbiturate ring.[14][15]
Caption: Simplified synthetic route to Phenobarbital.
Acetoacetic Ester Synthesis in Pharmaceutical Manufacturing
The acetoacetic ester synthesis is instrumental in the synthesis of various heterocyclic compounds used in pharmaceuticals. For instance, the synthesis of antipyrine , a historical analgesic and antipyretic, and its derivatives like edaravone (used to treat ALS), involves the condensation of ethyl acetoacetate with a hydrazine derivative.[16][17]
Caption: Synthesis of Antipyrine from ethyl acetoacetate.
Conclusion
Both the acetoacetic ester and malonic ester syntheses offer robust and versatile platforms for the construction of complex organic molecules. The choice between the two is primarily dictated by the desired final product: ketones from the former and carboxylic acids from the latter. For researchers and drug development professionals, a thorough understanding of their respective mechanisms, reaction conditions, and potential side reactions is paramount for successful and efficient synthesis. The provided protocols and data serve as a foundational guide for the practical application of these classical yet continually relevant synthetic methodologies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 15. thaiscience.info [thaiscience.info]
- 16. youtube.com [youtube.com]
- 17. ias.ac.in [ias.ac.in]
Spectroscopic Validation of Synthesized Diethyl Dipropylmalonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic validation of diethyl dipropylmalonate, a key intermediate in the synthesis of various organic molecules. By presenting experimental data for the target compound and its common alternatives—diethyl malonate and diethyl dimethylmalonate—this document serves as a practical reference for ensuring the purity and structural integrity of synthesized materials.
The unequivocal identification of a synthesized molecule is paramount to the reliability and reproducibility of scientific research. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for elucidating the chemical structure of newly synthesized compounds. This guide focuses on the spectroscopic characterization of this compound and provides a clear comparison with structurally related malonic esters.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and two common alternatives, diethyl malonate and diethyl dimethylmalonate. This side-by-side comparison highlights the key spectroscopic differences that enable unambiguous identification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons.
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | ~4.12 | q | 4H | -OCH₂CH₃ |
| ~1.85 | m | 4H | -CH₂CH₂CH₃ | |
| ~1.19 | t | 6H | -OCH₂CH₃ | |
| ~1.15 | m | 4H | -CH₂CH₂CH₃ | |
| ~0.85 | t | 6H | -CH₂CH₂CH₃ | |
| Diethyl Malonate [1] | 4.20 | q | 4H | -OCH₂CH₃ |
| 3.39 | s | 2H | -CH₂- | |
| 1.28 | t | 6H | -OCH₂CH₃ | |
| Diethyl Dimethylmalonate | ~4.18 | q | 4H | -OCH₂CH₃ |
| ~1.42 | s | 6H | -C(CH₃)₂ | |
| ~1.25 | t | 6H | -OCH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound [2] | ~171.9 | C=O |
| ~60.8 | -OCH₂CH₃ | |
| ~58.0 | -C(CH₂CH₂CH₃)₂ | |
| ~34.5 | -CH₂CH₂CH₃ | |
| ~17.1 | -CH₂CH₂CH₃ | |
| ~14.0 | -OCH₂CH₃ | |
| Diethyl Malonate [3] | 167.1 | C=O |
| 61.6 | -OCH₂CH₃ | |
| 41.5 | -CH₂- | |
| 14.0 | -OCH₂CH₃ | |
| Diethyl Dimethylmalonate [4] | ~172.5 | C=O |
| ~61.0 | -OCH₂CH₃ | |
| ~48.5 | -C(CH₃)₂ | |
| ~22.5 | -C(CH₃)₂ | |
| ~14.0 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [2] | 244.17 | 199, 171, 143, 115 |
| Diethyl Malonate [5] | 160.07 | 115, 88, 60 |
| Diethyl Diethylmalonate [6] | 188.11 | 143, 115, 88 |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.
Synthesis of this compound
A common method for the synthesis of this compound is the alkylation of diethyl malonate.[7]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromopropane
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
1-Bromopropane is then added, and the reaction mixture is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the synthesized compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is filtered through a pipette with a cotton plug into a clean 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data processing is performed using standard NMR software.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.
Data Acquisition:
-
GC-MS analysis is performed on a system equipped with a capillary column (e.g., DB-5 or equivalent).
-
The injector and transfer line temperatures are typically set to 250 °C and 280 °C, respectively.
-
The oven temperature is programmed with an initial hold, a ramp, and a final hold to ensure separation of components.
-
Mass spectra are acquired in the electron ionization (EI) mode over a mass range of m/z 40-400.
Workflow for Spectroscopic Validation
The logical flow from synthesis to structural confirmation is a systematic process.
References
- 1. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 4. DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR spectrum [chemicalbook.com]
- 5. Diethyl malonate(105-53-3) MS [m.chemicalbook.com]
- 6. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of Diethyl Dipropylmalonate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of diethyl dipropylmalonate, catering to researchers, scientists, and drug development professionals.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, other sources indicate potential hazards, including being harmful if swallowed and causing skin and respiratory irritation.[1][2][3] Given this conflicting information, it is imperative to handle this compound as a hazardous chemical waste to ensure the highest safety standards.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and local regulatory guidelines.[1] Do not dispose of this chemical down the sink or in regular trash.[6][7]
-
Waste Identification and Collection:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]
-
Ensure the storage area is away from heat sources and direct sunlight.[5]
-
Segregate the this compound waste from incompatible materials such as strong acids, bases, and oxidizing agents.[10]
-
-
Disposal Request:
Spill and Contaminated Material Management
In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[11] Collect the absorbent material and any contaminated debris into a designated hazardous waste container and dispose of it following the procedures outlined above.[4] For empty containers, it is best practice to triple-rinse them with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][12]
Quantitative Data Summary
For general laboratory chemical waste, certain quantitative limits apply to satellite accumulation areas.
| Parameter | Limit | Regulation |
| Maximum Hazardous Waste Volume | 55 gallons | EPA |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | EPA |
Note: These are general guidelines. Always confirm the specific limits with your institution's EHS department.[9]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Figure 1. This compound Disposal Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. kmpharma.in [kmpharma.in]
- 3. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. fishersci.com [fishersci.com]
- 11. multichemindia.com [multichemindia.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Diethyl dipropylmalonate
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling Diethyl dipropylmalonate. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a colorless liquid.[1] While some safety data sheets (SDS) may present limited hazard information, it is crucial to handle this compound with caution due to conflicting classifications. According to the Globally Harmonized System (GHS) classifications available from PubChem, this compound presents the following potential hazards[2]:
-
Harmful if swallowed
-
Causes skin irritation
-
May cause respiratory irritation
Exposure Controls and Personal Protection:
A comprehensive approach to personal protective equipment (PPE) is mandatory to minimize exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) | Prevents skin contact and irritation.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of vapors, which can cause respiratory irritation.[1][5] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical assistance.[4] |
Handling and Storage
Proper handling and storage are essential for maintaining the chemical's integrity and preventing accidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill Management and Disposal Plan
In the event of a spill, prompt and safe cleanup is necessary.
Spill Cleanup Protocol:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Seal the container with the collected waste and handle it as hazardous waste.
Disposal:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
It is recommended to entrust the disposal to a licensed waste disposal company.
-
Do not dispose of the chemical down the drain or into the environment.[6]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



